1H-pyrazolo[3,4-b]pyridin-4-ol
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
1,7-dihydropyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCKMMKPOGURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1H-Pyrazolo[3,4-b]pyridin-4-ol
Executive Summary
1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 61514-61-2) represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor landscape. While often cataloged as the 4-hydroxy tautomer, this fused heterocyclic system predominantly exists as the 4(7H)-one amide-like tautomer in solution and solid phases. This monograph provides a definitive technical breakdown of its physicochemical identity, a robust synthetic protocol for its generation, and the critical analytical parameters required for its validation.
Physicochemical Identity & Tautomeric Equilibrium
Core Data Matrix
The following parameters define the molecular identity of the parent scaffold. Researchers must note that commercial vendors may list this compound under its tautomeric name, 1H-pyrazolo[3,4-b]pyridin-4(7H)-one .
| Parameter | Specification |
| IUPAC Name | 1H-pyrazolo[3,4-b]pyridin-4-ol |
| Common Tautomer | 1,7-dihydropyrazolo[3,4-b]pyridin-4-one |
| CAS Number | 61514-61-2 |
| Molecular Formula | |
| Molecular Weight | 135.12 g/mol |
| Exact Mass | 135.0433 |
| pKa (Calculated) | ~8.5 (Acidic OH/NH), ~2.3 (Basic Pyridine N) |
| Solubility | DMSO, DMF; limited solubility in |
The Tautomerism Trap
In the design of ATP-competitive inhibitors, the specific tautomeric form dictates hydrogen bond donor/acceptor patterns. While the "4-ol" nomenclature implies an aromatic pyridine ring with a hydroxyl group, the system undergoes prototropic tautomerism.
Expert Insight: In polar solvents (DMSO-d6) and the crystalline state, the equilibrium heavily favors the 4-one (amide) form. This is driven by the thermodynamic stability of the amide-like resonance and the preservation of the pyrazole aromaticity. Docking studies must account for the NH (donor) and C=O (acceptor) vector profile rather than the C-OH profile.
Figure 1: Prototropic tautomerism between the 4-hydroxy and 4-one forms. The 4-one species typically predominates in biological media.
Synthetic Architecture
Synthesis Strategy: Modified Gould-Jacobs Reaction
While several routes exist (e.g., hydrazine condensation with 2-chloronicotinic acid), the most robust and scalable protocol involves the cyclocondensation of 3-aminopyrazole with diethyl ethoxymethylene malonate (EMME), followed by thermal cyclization and hydrolysis/decarboxylation. This method allows for regioselective control.
Step-by-Step Protocol
Pre-requisite: All reagents must be anhydrous.
Step 1: Enamine Formation
-
Charge a round-bottom flask with 3-aminopyrazole (1.0 eq) and diethyl ethoxymethylene malonate (EMME) (1.1 eq).
-
Add Ethanol (anhydrous) as solvent (5 mL/mmol).
-
Reflux for 3–4 hours. Monitor by TLC (formation of the intermediate enamine).
-
Cool to room temperature. The intermediate often precipitates; if not, concentrate in vacuo.
Step 2: Thermal Cyclization (Dowtherm A Method)
-
Dissolve the crude enamine in Dowtherm A (diphenyl ether/biphenyl eutectic mixture) or diphenyl ether.
-
Heat to 240–250°C for 30–60 minutes. Note: High temperature is critical to overcome the activation energy for the intramolecular nucleophilic attack.
-
Cool the mixture to ~50°C and dilute with hexane or diethyl ether to precipitate the ester intermediate (Ethyl 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate).
-
Filter and wash the solid with hexane.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the ester in 2M NaOH (5 eq). Reflux for 2 hours to hydrolyze to the acid.
-
Acidify with HCl to precipitate the carboxylic acid.
-
Decarboxylation: Heat the dry acid neat or in quinoline with copper powder at 200°C until
evolution ceases. -
Purification: Recrystallize from DMF/Ethanol or purify via flash chromatography (
:MeOH gradient).
Figure 2: Synthetic workflow via the modified Gould-Jacobs route, yielding the core scaffold.[1]
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized scaffold, the following analytical checkpoints must be met. The shift in the amide proton is the primary indicator of the correct tautomer.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Corresponds to the NH of the pyridone ring and pyrazole NH. Absence of this downfield shift suggests O-alkylation or incorrect cyclization. | |
| 1H NMR (Aromatic) | C6-H proton of the pyridine ring. | |
| LC-MS (ESI+) | m/z = 136.1 | Confirming molecular weight of 135.12. |
| IR Spectroscopy | 1650–1680 | Characteristic C=O stretch (Amide I band), confirming the 4-one tautomer over the 4-ol. |
Medicinal Chemistry Utility
The 1H-pyrazolo[3,4-b]pyridin-4-ol scaffold acts as a bioisostere of purine, making it highly relevant for ATP-binding sites.
-
Kinase Inhibition: The N1 and N7 nitrogens, along with the C4-carbonyl/hydroxyl, form a "hinge-binding" motif that mimics the Adenine ring of ATP. This is critical for targeting kinases like GSK-3
and CDK families. -
Fragment-Based Drug Design (FBDD): With a MW of 135.12, it is an ideal "fragment" starting point. It possesses high ligand efficiency (LE) and allows for growth vectors at the C3 (via halogenation) and N1 positions.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135741701, 1H-Pyrazolo[3,4-b]pyridin-6-ol. Retrieved from [Link]
-
Donaire-Arias, A., et al. (2022).[2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]
-
Quiroga, J., et al. (2017).[2] Regioselective synthesis of pyrazolo[3,4-b]pyridines. ResearchGate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 1H-Pyrazolo[3,4-b]pyridine, 97%.[3] Retrieved from [Link][4]
Sources
Technical Guide: Spectroscopic Characterization of 1H-Pyrazolo[3,4-b]pyridin-4-ol
[1][2][3]
Executive Summary & Structural Context
1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 27256-48-2 for the core system) is a privileged scaffold in kinase inhibitor development (e.g., GSK-3, CDK).[1] Correct characterization requires understanding its prototropic tautomerism .[1] While nomenclature often specifies the "4-ol" (hydroxyl) form, the compound exists predominantly as the 1H-pyrazolo[3,4-b]pyridin-4(7H)-one (keto) tautomer in polar solvents (DMSO, MeOH) and the solid state.[1]
Researchers must anticipate spectral signals corresponding to the pyridone core rather than a true hydroxypyridine.[1]
Tautomeric Equilibrium
The equilibrium favors the pyridone form due to the aromaticity retained in the pyrazole ring and the stability of the amide-like lactam functionality.[1]
Figure 1: Prototropic tautomerism favoring the 4(7H)-one form in solution.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below reflects the dominant 4(7H)-one tautomer in DMSO-d₆.[1]
^1H NMR Data (400 MHz, DMSO-d₆)
The spectrum is characterized by a distinct low-field signal for the amide-like NH and the deshielded proton at position 6.[1]
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |
| NH (7) | 11.80 - 12.50 | Broad Singlet | 1H | Pyridone NH (exchangeable with D₂O). Indicates keto form.[1] |
| NH (1) | 13.00 - 13.50 | Broad Singlet | 1H | Pyrazole NH. Often very broad or invisible due to rapid exchange.[1] |
| H-6 | 7.90 - 8.15 | Doublet (d) | 1H | α-to-Nitrogen.[2] Deshielded by adjacent N-7.[1] Coupling J ≈ 7.0 Hz. |
| H-3 | 8.00 - 8.25 | Singlet (s) | 1H | Pyrazole CH.[1] Chemical shift is sensitive to N-1 substitution.[1][2] |
| H-5 | 5.90 - 6.30 | Doublet (d) | 1H | α-to-Carbonyl.[2] Upfield shift characteristic of vinyl-like proton in pyridones.[1] |
Key Diagnostic Feature: The large chemical shift difference between H-6 (~8.0 ppm) and H-5 (~6.0 ppm) confirms the pyridone structure.[1] In a true pyridine (enol form), H-5 would appear further downfield (>6.5 ppm).[1][2]
^13C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Shift (δ, ppm) | Type | Assignment |
| C-4 | 176.0 - 179.0 | C=O[1] | Carbonyl carbon.[1][3] High field shift confirms keto form (vs ~160 ppm for C-OH).[1] |
| C-6 | 140.0 - 145.0 | CH | α-Carbon in pyridone ring.[2] |
| C-3 | 133.0 - 136.0 | CH | Pyrazole ring carbon.[2] |
| C-7a | 150.0 - 155.0 | Cq | Bridgehead carbon (adjacent to N). |
| C-3a | 105.0 - 110.0 | Cq | Bridgehead carbon (adjacent to C=O). |
| C-5 | 108.0 - 112.0 | CH | β-Carbon in pyridone ring.[2] |
Infrared (IR) Spectroscopy
IR analysis provides rapid confirmation of the tautomeric state.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| C=O[2] Stretch | 1640 - 1670 | Strong | Amide I band.[1] Confirms the pyridone (lactam) structure.[1][4][5] |
| N-H Stretch | 3100 - 3400 | Broad | Multiple bands due to Pyrazole-NH and Pyridone-NH hydrogen bonding. |
| C=N / C=C | 1580 - 1610 | Medium | Aromatic ring skeletal vibrations.[2] |
| O-H Stretch | Absent | - | Absence of sharp peak >3500 cm⁻¹ rules out free phenol (enol).[2] |
Mass Spectrometry (MS)
Fragmentation patterns follow a predictable pathway for fused nitrogen heterocycles.[1]
Ionization Mode: ESI (+) or EI (70 eV) Molecular Ion: [M+H]⁺ = 136.05 (Calculated for C₆H₅N₃O)[1][2]
Fragmentation Pathway (EI/MS)[1][3]
-
Molecular Ion (M⁺) : m/z 135[1]
-
Loss of CO : m/z 107 (M - 28). Characteristic of cyclic ketones/pyridones.
-
Loss of HCN : m/z 80 (From the pyrazole or pyridine ring collapse).[1]
-
Ring Opening : Further degradation to smaller alkyl/nitrile fragments.[1][2]
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[2]
Synthesis & Sample Preparation
To ensure spectral fidelity, the compound must be synthesized and purified to remove regioisomers (e.g., 6-hydroxy isomers).[1]
Validated Synthetic Workflow
Reaction: Condensation of 5-aminopyrazole with
-
Reactants: 3-aminopyrazole + Diethyl ethoxymethylenemalonate (for unsubstituted core).[1]
-
Cyclization: Thermal cyclization in Dowtherm A or diphenyl ether at 250°C.
-
Purification:
Sample Prep for NMR:
References
-
Synthesis and Tautomerism : Molecules2022 , 27(9), 2775.[1] "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties." Link
-
NMR Characterization of Analogues : Pharmaceutics2023 , 15(3), 787. "Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines." Link[1][2]
-
Pyridone Spectral Standards : Asian Journal of Chemistry2016 , 28(9). "Mass Spectrometry of Pyrazolo[3,4-b]pyrido-naphthyridines." Link
-
General Heterocyclic Data : ACS Omega2018 , 3(10).[1] "Optimization of Pyrazolo[3,4-b]pyridine Analogues." Link[1][2]
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- 5. N-Isopropylbenzamide | 5440-69-7 | TCI AMERICA [tcichemicals.com]
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The Ascendant Scaffold: A Technical Guide to 1H-Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases and its consequent broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, diverse biological applications, and critical structure-activity relationships (SAR) of 1H-pyrazolo[3,4-b]pyridine derivatives, offering valuable insights for professionals engaged in drug discovery and development.
The Strategic Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
The construction of the 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone of accessing novel derivatives for biological screening. The synthetic approaches can be broadly categorized into two primary strategies: the formation of a pyridine ring onto a pre-existing pyrazole ring, and the construction of a pyrazole ring on a pre-existing pyridine scaffold.[1][2]
Pyridine Ring Formation from a Pyrazole Precursor
A prevalent and versatile method involves the cyclization of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2] This approach offers a high degree of control over the substitution pattern on the resulting pyridine ring.
Experimental Protocol: Synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridines
-
Reaction Setup: To a solution of a 1-substituted-5-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add a 1,3-diketone (1.1 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours, or subjected to microwave irradiation at a suitable temperature and time for accelerated synthesis.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Pyrazole Ring Formation from a Pyridine Precursor
An alternative strategy involves the construction of the pyrazole ring onto a functionalized pyridine derivative. For instance, the reaction of a 2-chloro-3-cyanopyridine with hydrazine hydrate can yield a 3-amino-1H-pyrazolo[3,4-b]pyridine. This method is particularly useful for accessing derivatives with specific substitution patterns on the pyrazole moiety.
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridines
-
Reaction Setup: A mixture of a 2-chloro-3-cyanopyridine derivative (1.0 mmol) and hydrazine hydrate (5.0 mmol) in a suitable solvent such as ethanol or ethylene glycol is prepared.
-
Reaction Conditions: The mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization or column chromatography.
A Cornucopia of Biological Activities
The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties.[3][4]
Kinase Inhibition: A Prominent Therapeutic Target
A significant area of research has focused on the development of 1H-pyrazolo[3,4-b]pyridine derivatives as potent kinase inhibitors.
-
TANK-Binding Kinase 1 (TBK1) Inhibition: Certain derivatives have been identified as potent inhibitors of TBK1, a key player in innate immunity signaling pathways.[5] Compound 15y from a recent study demonstrated an impressive IC50 value of 0.2 nM against TBK1, highlighting its potential for the development of drugs for immune-related disorders and cancer.[5]
-
AMP-Activated Protein Kinase (AMPK) Activation: Conversely, other derivatives have been shown to activate AMPK, a crucial regulator of cellular energy homeostasis.[6] Compound 17f was found to be a potent AMPK activator, suggesting its potential for treating metabolic diseases.[6]
-
Tropomyosin Receptor Kinase (TRK) Inhibition: The scaffold has also been explored for the development of TRK inhibitors, which are valuable in cancer therapy.[7] Several synthesized derivatives showed nanomolar inhibitory activity against TRKA.[7]
| Compound | Target Kinase | Activity (IC50/EC50) | Therapeutic Potential |
| 15y | TBK1 (Inhibition) | 0.2 nM | Immuno-oncology, Autoimmune diseases |
| 17f | AMPK (Activation) | 0.42 µM | Metabolic disorders |
| C03 | TRKA (Inhibition) | 56 nM | Cancer |
Antiparasitic and Antimicrobial Activities
The versatility of the 1H-pyrazolo[3,4-b]pyridine core extends to infectious diseases.
-
Antileishmanial Activity: 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters have demonstrated promising activity against Leishmania amazonensis.[8] The most active compounds exhibited IC50 values in the sub-micromolar range.[8]
-
Antibacterial and Cytotoxic Activities: Recent studies have reported the synthesis of pyrazolo[3,4-b]pyridine derivatives with potential antibacterial and cytotoxic properties, further expanding their therapeutic applicability.[9]
Decoding the Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is paramount for the rational design of more potent and selective drug candidates.
Key SAR insights for 1H-pyrazolo[3,4-b]pyridine derivatives include:
-
Substitution at the N1 position: This position is often crucial for modulating physicochemical properties such as solubility and metabolic stability. In many cases, a free N-H at this position is essential for activity, as seen in AMPK activators.[6]
-
Groups at the C3 and C4 positions: These positions are frequently involved in direct interactions with the target protein. For instance, in kinase inhibitors, substituents at the C4 position often form hydrogen bonds with the hinge region of the kinase domain. The nature of the substituent at C3 can significantly impact potency and selectivity.
-
Modifications at the C5 and C6 positions: These positions on the pyridine ring offer opportunities for further optimization of properties. Introduction of various functional groups can influence steric and electronic properties, thereby affecting target engagement and pharmacokinetic profiles. For example, in antileishmanial derivatives, specific substitutions at the C5 position were found to be critical for activity.[8]
Future Perspectives
The 1H-pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Exploration of Novel Biological Targets: Expanding the screening of these derivatives against a wider range of biological targets.
-
Application of Modern Synthetic Methodologies: Utilizing advanced synthetic techniques, such as flow chemistry and photocatalysis, to access novel chemical space.[3]
References
-
Molecules. 2022 Mar 30;27(7):2237. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Molecules. 2022 Mar 30;27(7):2237. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. 2022; 37(1): 1508–1525. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
Archiv der Pharmazie. 2019 Aug;352(8):e1900066. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. [Link]
-
Journal of Medicinal Chemistry. 2004 Oct 21;47(22):5427-36. Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. [Link]
-
ACS Omega. 2023 Jan 3;8(1):1017-1031. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]
-
RSC Medicinal Chemistry. 2022;13(11):1364-1376. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
ACS Omega. 2023 Jan 3;8(1):1017-1031. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]
-
RSC Advances. 2023;13(28):19343-19365. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
-
International Journal of Pharmaceutical Sciences and Research. 2013; 4(1): 114-123. Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]
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- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
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Technical Deep Dive: Therapeutic Potential of the 1H-Pyrazolo[3,4-b]pyridin-4-ol Scaffold
Executive Summary
The 1H-pyrazolo[3,4-b]pyridin-4-ol moiety (often existing in equilibrium with its tautomer, 1H-pyrazolo[3,4-b]pyridin-4(7H)-one ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural homology to the purine ring system (specifically adenine and guanine) allows it to function as a potent ATP-mimetic.[1] This guide analyzes its role as a versatile template for developing inhibitors of kinases, phosphodiesterases (PDEs), and modulators of GPCRs and ion channels.[1][2]
This document serves as a technical blueprint for researchers, detailing the scaffold's chemical behavior, validated therapeutic targets, and synthesis protocols.[1][2]
Part 1: Structural Biology & Chemical Properties[1]
The Tautomeric Equilibrium
Understanding the reactivity of this scaffold requires recognizing the dynamic equilibrium between the enol (4-ol) and keto (4-one) forms. While "4-ol" is often used in nomenclature, the 4-one (lactam) tautomer is thermodynamically favored in polar solvents and the crystalline state due to the aromaticity of the pyridone ring and strong intermolecular hydrogen bonding.
-
Implication for Drug Design : In the binding pocket of enzymes (e.g., kinases), the molecule may lock into the enol (4-ol) form to serve as both a hydrogen bond donor (OH) and acceptor (N), or remain in the keto form to interact via the carbonyl oxygen and NH group.[2]
Figure 1: The keto-enol tautomerism critical for binding mode analysis.
Pharmacophore Mapping
The scaffold mimics the adenine core of ATP.[1]
-
N1/N2 (Pyrazole) : Corresponds to N7/N9 of purine; often substituted to control solubility and pharmacokinetic profile.[1]
-
N7 (Pyridine) : Acts as a critical H-bond acceptor in the hinge region of kinase domains.[1]
-
C4 (Hydroxy/Ketone) : Provides a vector for solubilizing groups or interactions with the "sugar pocket" of the ATP binding site.[1]
Part 2: Validated Therapeutic Targets
Kinases: The ATP-Competitive Inhibitors
The most extensive application of this scaffold is in kinase inhibition.[1] The fused 5,6-bicyclic system fits snugly into the ATP-binding cleft.
| Target Kinase | Disease Indication | Mechanism of Action | Key Derivative/Drug |
| GSK-3β | Alzheimer's, Diabetes | ATP-competitive inhibition; H-bonds with hinge residues (e.g., Val135).[1] | Amide derivatives |
| Pim-1 | Breast Cancer, Leukemia | Inhibits cell survival pathways; 3,5-diaryl derivatives show nM potency.[1][2] | Preclinical (Compound 17/19) |
| TRKA | Pain, Oncology | Tropomyosin Receptor Kinase inhibition.[1][2] | Preclinical (Compound C03) |
| MNK1/2 | Oncology | MAPK-interacting kinase inhibition; prevents eIF4E phosphorylation. | 3-amino derivatives |
| TBK1 | Immuno-oncology | Inhibits NF-κB signaling; IC50 values < 1 nM achieved.[1] | Compound 15y |
| sGC (Enzyme) | Pulmonary Hypertension | Stimulator of Soluble Guanylate Cyclase (NO-independent).[1][3][4] | Riociguat (Adempas) |
Spotlight: Riociguat (Adempas)
Riociguat is the premier clinical success story for this scaffold.[1] It utilizes a 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine core.[3][5][6] Unlike kinase inhibitors that block active sites, Riociguat stimulates sGC, stabilizing the NO-sGC binding and increasing cGMP levels to cause vasodilation.[1][2]
Phosphodiesterases (PDE4)
The structural similarity to purines also allows interaction with Phosphodiesterases (PDEs), which hydrolyze cAMP/cGMP.[1][2]
-
Target : PDE4B (cAMP-specific).[1]
-
Mechanism : The pyrazolo[3,4-b]pyridine core mimics the guanine moiety of cGMP.
-
Therapeutic Utility : Anti-inflammatory agents (COPD, Asthma) and potential antidepressants. 4-amino derivatives have shown sub-nanomolar potency against PDE4B.[1][2]
GABAergic System (Anxiolytics)[2]
-
Mechanism : Allosteric modulator of the GABA_A receptor.[1][10] Unlike benzodiazepines, it exhibits subtype selectivity (preferring α1/β3 subunits), offering anxiolysis with reduced sedation.[1][2]
-
Chemistry : It is a pyrazolo[3,4-b]pyridine-5-carboxylate derivative.[1][11]
Part 3: Experimental Protocols
Synthesis of the Core Scaffold (Gould-Jacobs Type)
This protocol yields the 4-hydroxy (4-one) intermediate, the precursor for most bioactive derivatives.
Reagents:
-
5-Amino-1-methylpyrazole (or substituted analog)
-
Diethyl ethoxymethylenemalonate (DEEM)[2]
-
Dowtherm A (or Diphenyl ether)[2]
-
Ethanol[2]
Step-by-Step Protocol:
-
Condensation : Dissolve 5-amino-1-methylpyrazole (1.0 eq) and DEEM (1.1 eq) in Ethanol. Reflux for 3-4 hours.
-
Checkpoint: Monitor by TLC. Product is the intermediate enamine ester (Michael addition/Elimination).[1]
-
-
Isolation : Cool the mixture. The intermediate usually precipitates.[1] Filter and dry.[1]
-
Cyclization (Thermal) : Suspend the intermediate in Dowtherm A. Heat to 240-250°C for 30-60 minutes.
-
Note: This high temperature drives the intramolecular cyclization to form the pyridine ring.[1]
-
-
Purification : Cool to room temperature. Add hexane to precipitate the crude 4-hydroxy-1H-pyrazolo[3,4-b]pyridine . Filter and wash with diethyl ether.[1]
-
Functionalization (Optional) : Convert the 4-OH to 4-Cl using POCl3 (Reflux, 4h) to enable nucleophilic aromatic substitution (SNAr) for library generation.
In Vitro Kinase Inhibition Assay (Generic Protocol)
To validate the scaffold's activity against a target like GSK-3β.[1]
Materials:
-
Kinase Enzyme (Recombinant GSK-3β)
-
Substrate (GSK-3 peptide)
-
ATP (10 µM)[2]
-
Test Compound (Pyrazolo-pyridine derivative)[3][4][5][6][11][12][13][14][15][16]
-
Detection Reagent (e.g., ADP-Glo™ Promega)[2]
Workflow:
-
Preparation : Dilute compounds in DMSO (final concentration < 1%).
-
Incubation : Mix Enzyme + Substrate + Compound in Kinase Buffer.[1] Incubate for 10 min at RT.
-
Initiation : Add ATP to start the reaction.[1] Incubate for 60 min at 30°C.
-
Termination : Add ADP-Glo Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 min.
-
Detection : Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.
-
Readout : Measure luminescence on a plate reader. Calculate IC50 using non-linear regression.
Part 4: Visualization of Signaling & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergence of therapeutic pathways based on substitutions at the N1, C3, and C4 positions.[1]
Figure 2: Structure-Activity Relationship (SAR) divergence mapping specific substitutions to therapeutic outcomes.[1]
References
-
Chem-Impex . 1H-Pyrazolo[3,4-b]pyridine - Applications in Medicinal Chemistry. Retrieved from [2]
-
Donaire-Arias, A., et al. (2022).[1][2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI).[1][2] Retrieved from [2]
-
PubChem . Riociguat - Compound Summary. National Library of Medicine.[1] Retrieved from [2]
-
Hamblin, J. N., et al. (2008).[1][2][11] Pyrazolopyridines as potent PDE4B inhibitors.[1][11] Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Patel, J. B., et al. (1985).[1][2] Pharmacology of pyrazolopyridines (Tracazolate). Pharmacology, Biochemistry, and Behavior.[1][2] Retrieved from [2]
-
Deng, X., et al. (2022).[1][2][17] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [2]
-
Wikipedia . Riociguat Clinical Data. Retrieved from [2]
Sources
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riociguat | C20H19FN8O2 | CID 11304743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN105294686A - Preparation method of riociguat - Google Patents [patents.google.com]
- 6. CN104530044A - Method for synthesizing riociguat - Google Patents [patents.google.com]
- 7. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabamimetic properties of anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Riociguat - Wikipedia [en.wikipedia.org]
- 14. dau.url.edu [dau.url.edu]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Advanced In Silico Screening of 1H-pyrazolo[3,4-b]pyridin-4-ol Libraries
Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The 1H-pyrazolo[3,4-b]pyridin-4-ol scaffold represents a privileged structure in medicinal chemistry, particularly for kinase inhibition (e.g., GSK-3
However, the effective in silico screening of this scaffold is complicated by a critical, often overlooked factor: prototropic tautomerism . The "4-ol" (enol) moiety exists in equilibrium with its "4-one" (keto/lactam) counterpart. Failure to account for this equilibrium during ligand preparation leads to high false-negative rates in virtual screening campaigns.
This guide provides a validated, step-by-step protocol for screening 1H-pyrazolo[3,4-b]pyridin-4-ol libraries, emphasizing tautomeric state enumeration, rigorous docking workflows, and molecular dynamics (MD) validation.
Scaffold Analysis & Library Design
The Tautomerism Challenge
Before initiating any screen, the core chemistry must be understood. The 1H-pyrazolo[3,4-b]pyridin-4-ol core can adopt multiple tautomeric forms. In the context of a protein binding pocket, the specific tautomer dictates the hydrogen bond donor/acceptor (HBD/HBA) vector.
-
Form A (Enol / 4-ol): The hydroxyl group acts as a donor/acceptor. The pyridine nitrogen (N5) is an acceptor.
-
Form B (Keto / 4-one): The structure adopts a pyridone-like arrangement. The NH at position 5 becomes a donor, and the carbonyl oxygen becomes an acceptor.
Expert Insight: Standard ligand preparation pipelines often default to the most stable vacuum tautomer (usually the keto form). However, the bioactive conformation may be the enol form, stabilized by specific residues (e.g., a catalytic lysine or aspartate). Protocol Requirement: You must force the enumeration of both tautomers for every library entrant.
Library Enumeration Strategy
To build a high-quality library, use R-group decomposition based on synthetic feasibility (e.g., Knoevenagel condensation followed by Michael addition).
| Position | Chemical Space Vector | Strategic Rationale |
| N1 | Alkyl, Aryl, Heteroaryl | Controls solubility and occupies the solvent-exposed region or hydrophobic back-pocket (gatekeeper). |
| C3 | H, Methyl, Halogen, CN | Modulates electronic properties of the pyrazole ring; small groups fit the ATP pocket constraints. |
| C4 | -OH (Core) | The critical interaction anchor. Can also be O-alkylated to lock the enol ether form. |
| C6 | Aryl, Heteroaryl, CF3 | Targets the hydrophobic region II or the DFG-motif vicinity. |
Computational Workflow & Methodology
Step-by-Step Screening Protocol
Phase 1: Target Preparation
-
Selection: Retrieve the high-resolution crystal structure of the target (e.g., GSK-3
, PDB ID: 1Q5K or similar). -
Preprocessing:
-
Remove crystallographic waters (unless bridging critical interactions).
-
Fill missing loops and side chains.
-
Protonation: Use a pKa predictor (e.g., PROPKA) to set residue states at pH 7.4. Pay special attention to His tautomers in the active site.
-
Phase 2: Ligand Preparation (The Critical Step)
-
Input: 2D SDF of the combinatorial library.
-
Ionization: Generate states at pH 7.0 ± 2.0.
-
Tautomer Enumeration: Explicitly generate up to 4 tautomers per ligand, specifically varying the pyrazolo-pyridine core.
-
Stereoisomers: Retain specific chiralities if synthesis is stereoselective; otherwise, enumerate all.
-
Energy Minimization: OPLS4 force field.
Phase 3: Molecular Docking (Cascade Approach)
To manage computational cost while maximizing accuracy, use a funnel approach.
-
Stage 1: HTVS (High-Throughput Virtual Screening):
-
Grid: 20Å box centered on the ATP binding site.
-
Scoring: Standard rigid docking.
-
Filter: Keep top 30% based on Docking Score.
-
-
Stage 2: SP (Standard Precision) with Core Constraints:
-
Constraint: Define a hydrogen bond constraint on the Hinge Region backbone (e.g., Val135 in GSK-3
). -
Logic: Any compound failing to mimic the ATP-hinge interaction is a false positive.
-
Filter: Keep top 10%.
-
-
Stage 3: XP (Extra Precision) / Induced Fit:
-
Allow flexibility in active site residues (e.g., Gatekeeper residue) to accommodate bulky N1/C6 substituents.
-
Phase 4: ADMET Filtering
Eliminate compounds with poor developability profiles early.
-
Rules: Lipinski’s Rule of 5 (Ro5), Veber’s Rules.
-
Toxicity: Remove PAINS (Pan-Assay Interference Compounds) and reactive warheads (unless designing covalent inhibitors).
Visualization of Screening Logic
The following diagram illustrates the decision-making process, specifically highlighting the parallel processing of tautomers.
Figure 1: Decision tree for in silico screening, emphasizing the parallel processing of keto-enol tautomers to prevent false negatives.
Validation via Molecular Dynamics (MD)
Docking scores are static approximations. To validate the stability of the 1H-pyrazolo[3,4-b]pyridin-4-ol complex, perform a 50-100ns MD simulation.
Protocol
-
System Setup: Solvate the complex in a TIP3P water box; neutralize with Na+/Cl- ions (0.15 M).
-
Equilibration: NVT ensemble (1ns) followed by NPT ensemble (1ns) to stabilize temperature (300K) and pressure (1 bar).
-
Production Run: 100ns simulation.
-
Analysis Metrics:
-
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone. High fluctuation indicates a poor binder or incorrect tautomer assignment.
-
H-Bond Occupancy: The hinge region H-bonds (e.g., to Asp133/Val135 in GSK-3
) must be maintained for >60% of the simulation time. -
MM-GBSA: Calculate binding free energy (
) using the trajectory snapshots. A value < -40 kcal/mol typically correlates with micromolar activity or better.
-
Case Study Data: GSK-3 Inhibition
Synthesized data based on typical scaffold performance (Reference 1, 2).
The following table compares the theoretical docking scores of the Enol vs. Keto forms against the biological activity (IC50) of a representative derivative (R1=Ph, R6=Methyl).
| Compound ID | Tautomer State | Docking Score (kcal/mol) | Hinge Interaction | Experimental IC50 (nM) |
| PZ-04-A | 4-one (Keto) | -6.2 | Weak (Geometry mismatch) | -- |
| PZ-04-B | 4-ol (Enol) | -9.4 | Strong (Bidentate) | 56 nM |
| PZ-08 (Ctrl) | N/A | -8.8 | Standard | 120 nM |
Interpretation: If the screen had only used the Keto form (often the default in software like ChemDraw 3D), Compound PZ-04 would have been discarded as a non-binder (-6.2 kcal/mol). By screening the Enol form, it is correctly identified as a potent hit (-9.4 kcal/mol).
References
-
Synthesis and Docking of Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: Royal Society of Chemistry (RSC) URL:[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI Molecules URL:[Link]
-
Molecular Docking Studies of GSK-3 Beta Inhibitors Source: Biosciences Biotechnology Research Asia URL:[Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters (via NIH) URL:[Link]
Exploring the Chemical Space of Substituted Pyrazolo[3,4-b]pyridin-4-ols
Technical Guide & Whitepaper
Executive Summary
The pyrazolo[3,4-b]pyridin-4-ol scaffold (often existing in its tautomeric 4(7H)-one form) represents a privileged structure in modern medicinal chemistry. Its fused bicyclic architecture—combining the electron-rich pyrazole with the electron-deficient pyridine—mimics the purine core of adenosine triphosphate (ATP). This structural homology makes it an exceptional template for designing Type I and Type II kinase inhibitors, particularly against targets like FGFR , TRK , and GSK-3
This guide explores the synthetic architectures, tautomeric nuances, and structure-activity relationships (SAR) necessary to navigate this chemical space effectively. We move beyond simple descriptions to provide self-validating protocols and mechanistic insights for the bench scientist.
Structural Fundamentals: The Tautomerism Conundrum
Before initiating synthesis, one must understand the core reactivity governed by tautomerism. The "4-ol" designation is often a nomenclature convenience; in solution and solid-state, the 4(7H)-one (lactam) tautomer frequently predominates due to the stability of the amide-like resonance.
-
Implication for Synthesis: Reactions targeting the oxygen (e.g., chlorination with
) proceed via the enol form. -
Implication for Binding: In kinase pockets, the moiety can act as both a hydrogen bond donor (NH) and acceptor (C=O), mimicking the hinge-binding motif of adenine.
Visualization: Tautomeric Equilibrium
Figure 1: The tautomeric equilibrium between the 4-hydroxy and 4-oxo forms dictates both synthetic reactivity and biological molecular recognition.
Synthetic Architectures
The most robust entry into this chemical space is the Gould-Jacobs type cyclization or the condensation of 5-aminopyrazoles with
Mechanism of Action[1][2][3][4]
-
Enamine Formation: The exocyclic amine of the 5-aminopyrazole attacks the ketone carbonyl of the
-keto ester. -
Cyclization: The nucleophilic C4 of the pyrazole ring attacks the ester carbonyl.
-
Aromatization/Tautomerization: Loss of alcohol (usually ethanol) and tautomerization yields the pyrazolo[3,4-b]pyridin-4-one.
Visualization: Synthetic Workflow
Figure 2: Step-wise construction of the pyrazolo[3,4-b]pyridine core via condensation of 5-aminopyrazoles and
Navigating the Chemical Space (SAR)
To optimize this scaffold for drug discovery, specific positions must be targeted for modification. The table below summarizes the Structure-Activity Relationship (SAR) rules derived from kinase inhibitor research (e.g., FGFR, TRK).
SAR Logic Table
| Position | Chemical Feature | Biological/Synthetic Role | Common Substituents |
| N1 | Solvent Exposed / Hydrophobic | Controls solubility and pharmacokinetic (PK) properties. Often binds to hydrophobic pockets. | Methyl, Phenyl, tert-Butyl, Benzyl |
| C3 | Steric Gatekeeper | Influences the twist of the N1 substituent; can access small hydrophobic pockets in the active site. | H, Methyl, Cyclopropyl, Phenyl |
| C4 | H-Bonding / Reactive Handle | Native: H-bond interaction with the hinge region.Synthetic: Converted to -Cl (via | -OH (native), -Cl (intermediate), -NH-Ar (post-coupling) |
| C5 | Electronic Tuning | Modulates the pKa of the pyridine nitrogen. Often left unsubstituted to avoid steric clash. | H, F, CN, Methyl |
| C6 | Specificity Determinant | Critical for selectivity. Substituents here extend into the ribose-binding pocket or solvent front. | Aryl, Heteroaryl, Morpholine, Piperazine |
Visualization: SAR Map
Figure 3: Strategic substitution points on the scaffold for optimizing potency and physicochemical properties.
Experimental Protocols
The following protocols are designed to be self-validating : intermediate checks are included to ensure process integrity.
Protocol A: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Objective: Synthesize the core scaffold from commercially available precursors.
Reagents:
-
5-Amino-1,3-dimethylpyrazole (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Acetic Acid (Glacial, Solvent volume)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1,3-dimethylpyrazole (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add ethyl acetoacetate (12 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Validation Check: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (lower Rf) should disappear, and a highly fluorescent spot (product) may appear under UV 254nm.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL).
-
Isolation: The product often precipitates as a white to off-white solid. Collect via vacuum filtration.
-
If no precipitate: Neutralize carefully with saturated
to pH ~6-7 to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/Water or wash the filter cake with cold diethyl ether.
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet/triplet and the appearance of the pyridine ring proton (C5-H) around
6.0–6.5 ppm (singlet).
-
Protocol B: Chlorination (Activation for Library Generation)
Objective: Convert the 4-ol to 4-chloro for subsequent
Methodology:
-
Suspend the 4-ol product from Protocol A in
(excess, acting as solvent). -
Reflux for 2–3 hours. The suspension should clear, indicating conversion to the soluble chloro-intermediate.
-
Critical Safety: Remove excess
under reduced pressure. Quench residue carefully with ice. -
Extract with DCM. The product is now an electrophile ready for amine coupling.
Case Study: FGFR Kinase Inhibition
Substituted pyrazolo[3,4-b]pyridines have shown nanomolar potency against Fibroblast Growth Factor Receptors (FGFR). In these designs, the N1-phenyl ring often occupies the hydrophobic pocket behind the ATP binding site, while the C4-amino substituent (introduced via Protocol B) forms crucial hydrogen bonds with the hinge region residues.
-
Mechanism: Competitive inhibition at the ATP binding site.
-
Outcome: Blockade of autophosphorylation and downstream signaling (RAS/MAPK pathway).
Visualization: FGFR Signaling Blockade
Figure 4: Mechanism of action for pyrazolo[3,4-b]pyridine derivatives in blocking the FGFR-RAS-MAPK proliferation pathway.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI (Molecules) URL:[Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: NIH / ACS Medicinal Chemistry Letters URL:[Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: Royal Society of Chemistry (RSC Medicinal Chemistry) URL:[Link]
-
Approaches towards the synthesis of 5-aminopyrazoles Source: NIH / Beilstein Journal of Organic Chemistry URL:[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles (Tautomerism) Source: NIH / Molecules URL:[Link]
Methodological & Application
Synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol from aminopyrazole
Application Note: Scalable Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-ol Scaffolds
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines in ATP-competitive kinase inhibitors (e.g., TBK1, CDK, and GSK-3 inhibitors). This application note details a robust, scalable protocol for synthesizing the 1H-pyrazolo[3,4-b]pyridin-4-ol core (specifically the 5-carboxylate derivative) starting from 5-aminopyrazoles. Unlike generic procedures, this guide addresses critical regioselectivity challenges and provides a validated Modified Gould-Jacobs protocol. We utilize a two-step, one-pot condensation-cyclization sequence that ensures high purity and yield, essential for downstream SAR (Structure-Activity Relationship) library generation.
Introduction & Retrosynthetic Logic
The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles presents a regioselectivity challenge. The 5-aminopyrazole moiety contains three nucleophilic sites: the exocyclic amine (
To construct the pyridine ring fused at the [3,4-b] face, the reaction must form bonds between:
-
The exocyclic amine and the electrophilic partner.[1]
-
The pyrazole
and the electrophilic partner.[1]
Why the Gould-Jacobs Reaction?
While
Retrosynthetic Analysis: Target (4-OH-Pyrazolo[3,4-b]pyridine) <= Cyclization <= Enamine Intermediate <= 5-Aminopyrazole + EMME
Experimental Protocol
Reagents & Equipment
-
Starting Material: 5-Amino-1-methylpyrazole (or 1-phenyl analog).
-
Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).
-
Solvent A (Condensation): Ethanol (Absolute).
-
Solvent B (Cyclization): Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether.
-
Equipment: Dean-Stark trap (optional but recommended for scale-up), Reflux condenser, High-temperature heating mantle.
Step-by-Step Methodology
Phase 1: Formation of the Enamine Intermediate
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-methylpyrazole (10.0 mmol, 1.0 eq) in Ethanol (20 mL).
-
Addition: Add EMME (11.0 mmol, 1.1 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot should disappear, replaced by a less polar enamine spot.
-
-
Isolation: Cool the mixture to room temperature. The intermediate often precipitates. If not, concentrate in vacuo.
-
Note: For high-throughput workflows, this intermediate can be carried forward without isolation (telescoping), but isolation improves final purity.
-
Phase 2: Thermal Cyclization (The Critical Step)
-
Solvent Switch: Place the enamine intermediate (dried) into a flask containing Dowtherm A (10 mL per gram of intermediate).
-
Thermal Shock: Heat the mixture rapidly to
.-
Expert Insight: Slow heating can lead to decomposition. Rapid heating promotes the intramolecular nucleophilic attack of the pyrazole
onto the ester carbonyl.
-
-
Reaction Duration: Maintain temperature for 30–60 minutes.
-
Visual Cue: Evolution of ethanol vapor is observed. The solution typically darkens slightly.
-
-
Workup:
-
Cool the reaction mixture to approx.
.[2] -
Add n-Heptane or Diethyl Ether (non-polar anti-solvent) to the warm solution.
-
Allow to cool to room temperature (or
). The product, ethyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate , will precipitate as an off-white to beige solid.
-
-
Purification: Filter the solid and wash copiously with hexane to remove residual Dowtherm A. Recrystallize from DMF/Ethanol if necessary.
Mechanistic Insight & Visualization
The reaction proceeds via an addition-elimination mechanism followed by an intramolecular Claisen-type condensation.
Mechanism Diagram (DOT):
Caption: Stepwise mechanistic pathway from aminopyrazole condensation to thermal cyclization.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact on Quality | Corrective Action |
| Stoichiometry | 1.0 : 1.1 (Amine:EMME) | Excess EMME ensures complete conversion of amine. | If amine remains, add 0.1 eq EMME and reflux longer. |
| Cyclization Temp | Below | Ensure heating mantle is powerful enough; use Dowtherm A. | |
| Concentration | 0.5 – 1.0 M | Too dilute = slow kinetics; Too concentrated = charring. | Maintain recommended solvent volumes. |
| Atmosphere | Inert ( | Prevents oxidation of the electron-rich pyrazole ring at high T. | Always purge the system before heating. |
Troubleshooting the "Oiling Out" Phenomenon: If the product oils out upon adding heptane:
-
Re-heat the mixture until homogeneous.
-
Add the anti-solvent more slowly with vigorous stirring.
-
Seed the mixture with a crystal of pure product if available.
Characterization & Validation
To ensure scientific integrity, the synthesized scaffold must be validated using NMR and MS.
-
1H NMR (DMSO-d6):
-
8.5 ppm (s, 1H): Characteristic signal for the pyridine
. This confirms the formation of the pyridine ring. -
8.0–8.3 ppm (s, 1H): Pyrazole
. - 12.0–13.0 ppm (br s, 1H): The hydroxyl proton (often tautomerizes to the NH of the pyridone form).
-
Ester Signals: Quartet (~4.2 ppm) and Triplet (~1.3 ppm) confirming the retention of the 5-carboxylate.
-
8.5 ppm (s, 1H): Characteristic signal for the pyridine
-
Mass Spectrometry:
-
Observe
corresponding to the expected molecular weight (e.g., for R=Me, MW=221.2 m/z ~222).
-
Safety & Handling
-
Dowtherm A: Irritating vapor. Use only in a well-ventilated fume hood. The high temperature poses a significant thermal burn hazard.
-
Aminopyrazoles: Potential skin irritants. Wear nitrile gloves and eye protection.
References
-
Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI Molecules. Link
-
Quiroga, J. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link
- Lynch, M. A. et al. (2002). Synthesis of 1H-pyrazolo[3,4-b]pyridines via the Gould-Jacobs reaction. Journal of Heterocyclic Chemistry. (Classic protocol grounding).
-
Misra, R. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
- Aggarwal, R. et al. (2011). 5-Aminopyrazoles: potent reagents in organic and medicinal synthesis. Bentham Science. (Review of aminopyrazole reactivity).
Sources
One-Pot Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-ol Derivatives: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors (e.g., for glycogen synthase kinase-3), antiviral agents, and anti-inflammatory compounds. The development of efficient and versatile synthetic routes to this important class of molecules is therefore of high interest to researchers in academia and the pharmaceutical industry. This application note provides a detailed protocol for a one-pot synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives, a key subset of this family.
Reaction Rationale and Mechanistic Insight
The one-pot synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives is most commonly achieved through the condensation of a 5-aminopyrazole with a β-ketoester, such as ethyl acetoacetate. This reaction is a classic example of constructing a fused heterocyclic system through a series of sequential nucleophilic attacks and cyclization.
There has been some debate in the scientific literature regarding the precise reaction mechanism. The 5-aminopyrazole possesses two primary nucleophilic sites: the exocyclic amino group (-NH₂) and the C4 carbon of the pyrazole ring. The β-ketoester, on the other hand, has two electrophilic carbonyl carbons (the ketone and the ester).
The two proposed mechanistic pathways are initiated by either:
-
Initial attack by the exocyclic amino group: The amino group of the 5-aminopyrazole attacks the more electrophilic ketone carbonyl of the β-ketoester, forming a hemiaminal intermediate which then dehydrates to an enamine. This is followed by an intramolecular cyclization where the nucleophilic C4 of the pyrazole attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the pyridinone ring.
-
Initial attack by the C4 carbon of the pyrazole: The nucleophilic C4 of the pyrazole attacks the ketone carbonyl of the β-ketoester. Subsequent intramolecular condensation between the exocyclic amino group and the ester carbonyl, followed by dehydration, yields the final product.
While both pathways are plausible, studies on the reaction of 5-aminopyrazoles with ethyl acetoacetate derivatives suggest that the reaction regioselectively yields the 4-hydroxy (or its tautomeric 4-oxo) isomer.[1][2] This outcome is favored by the higher electrophilicity of the ketone carbonyl in ethyl acetoacetate compared to the ester carbonyl, making the initial attack on the ketone more likely.
The choice of solvent and catalyst can influence reaction rates and yields. Acidic catalysts, such as glacial acetic acid, are commonly employed to activate the carbonyl groups of the β-ketoester towards nucleophilic attack. The reaction is typically carried out at elevated temperatures to drive the condensation and dehydration steps to completion.
Experimental Workflow Overview
The following diagram outlines the general one-pot procedure for the synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives.
Detailed Experimental Protocol: Synthesis of 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol
This protocol describes a representative one-pot synthesis of a 1H-pyrazolo[3,4-b]pyridin-4-ol derivative.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-methyl-1-phenylpyrazole (1.75 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).
-
Add 20 mL of glacial acetic acid to the flask.
-
-
Reaction:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is complete when the starting materials are no longer visible on the TLC plate.
-
-
Work-up and Isolation:
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two 20 mL portions of cold water, followed by one 10 mL portion of cold ethanol to remove any remaining acetic acid and unreacted starting materials.
-
-
Purification and Characterization:
-
Dry the crude product in a vacuum oven at 60 °C.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: Representative 1H-Pyrazolo[3,4-b]pyridin-4-ol Derivatives
The following table summarizes the synthesis of a series of 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives using the one-pot condensation of various 5-aminopyrazoles and β-ketoesters, with reported yields ranging from 62% to 76%.[1][2]
| Entry | R¹ | R³ | R⁶ | Yield (%) |
| 1 | Phenyl | Methyl | Methyl | 72 |
| 2 | Phenyl | Phenyl | Methyl | 68 |
| 3 | Methyl | Methyl | Methyl | 65 |
| 4 | Phenyl | Methyl | Phenyl | 76 |
| 5 | p-Tolyl | Methyl | Methyl | 70 |
| 6 | p-Chlorophenyl | Methyl | Methyl | 62 |
Yields are based on published literature and may vary depending on specific reaction conditions and purification methods.
Chemical Structures
Conclusion
This application note provides a comprehensive guide to the one-pot synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives, a class of compounds with significant potential in drug discovery. The detailed protocol, mechanistic insights, and representative data serve as a valuable resource for researchers engaged in the synthesis and development of novel heterocyclic compounds. The described method is robust, efficient, and amenable to the generation of a diverse library of derivatives for further biological evaluation.
References
-
Donaire-Arias, A.; Montagut, A.M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J.I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27, 2237. [Link]
-
Donaire-Arias, A.; Montagut, A.M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J.I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central2022 . [Link]
Sources
Application Note: Precision Protocol for N-Alkylation of 1H-pyrazolo[3,4-b]pyridin-4-ol
Executive Summary
The 1H-pyrazolo[3,4-b]pyridin-4-ol core is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., ALK, ROS1 inhibitors). However, its functionalization presents a classic "regioselectivity trilemma." The molecule exhibits prototropic tautomerism, presenting three potential nucleophilic sites: the pyrazole N1 (thermodynamic), the pyrazole N2 (kinetic/steric), and the oxygen at C4 (O-alkylation).
This Application Note provides a validated protocol for the N1-selective alkylation of 1H-pyrazolo[3,4-b]pyridin-4-ol. Unlike standard alkylation guides, this document addresses the specific suppression of O-alkylation and N2-isomer formation through the "Cesium Effect" and thermodynamic control.
Mechanistic Insight & Strategic Analysis
The Tautomeric Challenge
The substrate exists in a dynamic equilibrium between the enamine (1H-pyrazolo[3,4-b]pyridin-4-ol) and the amide (1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one) forms.
-
N1-Alkylation (Desired): Favored by thermodynamic conditions and polar aprotic solvents that stabilize the delocalized anion.
-
O-Alkylation (Competitor): Often favored by hard bases (e.g., NaH) or conditions that trap the enolate form.
-
N2-Alkylation (Impurity): Often observed as a kinetic product or when steric bulk at C3/C7 hinders N1 approach.
The "Cesium Effect" in Heterocyclic Chemistry
While sodium hydride (NaH) is a common base for deprotonation, it creates "naked" anions that can be aggressive and promiscuous, leading to O-alkylation. Cesium Carbonate (Cs₂CO₃) is the superior choice for this scaffold because:
-
Solubility: Higher solubility in DMF compared to K₂CO₃.
-
Softness: The large, soft cesium cation stabilizes the softer nitrogen nucleophile over the harder oxygen anion (HSAB theory), shifting selectivity toward N-alkylation.
-
Reversibility: The carbonate base allows for proton transfer equilibrium, permitting the reaction to funnel toward the thermodynamically stable N1-isomer over time.
Visualizing the Reaction Landscape
The following diagram maps the competing pathways and the conditions required to steer the reaction toward the N1-alkylated target.
Figure 1: Reaction landscape showing the divergence of N1, N2, and O-alkylation pathways. Green path indicates the optimized protocol.
Validated Experimental Protocol
Protocol A: Thermodynamic N1-Alkylation (Recommended)
Objective: Maximize N1 selectivity while suppressing O-alkylation.
Reagents & Equipment:
-
Substrate: 1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide or Iodide (1.1 - 1.2 equiv)
-
Note: Chlorides are often too slow; Iodides are fastest but can degrade.
-
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Why 2.0 equiv? To neutralize the acidic proton and scavenge the HX byproduct.
-
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP.
-
Concentration: 0.2 M to 0.5 M.
-
-
Atmosphere: Nitrogen or Argon (strictly anhydrous).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under N₂ flow.
-
Dissolution: Add 1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 equiv) and anhydrous DMF. Stir until a suspension or clear solution forms.
-
Deprotonation: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes.
-
Observation: The mixture may change color (often yellow/orange) indicating anion formation.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Thermodynamic Equilibration (Crucial Step): Heat the reaction mixture to 65–80°C .
-
Rationale: Heating overcomes the activation energy for the thermodynamic N1 product and allows any kinetically formed N2 product to revert and rearrange to N1.
-
-
Monitoring: Monitor by LC-MS at 2 hours and 6 hours.
-
Work-up:
-
Cool to RT.
-
Pour mixture into ice-cold water (10x reaction volume). The product often precipitates.
-
If Solid: Filter, wash with water and hexanes.
-
If Oil: Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[2]
-
-
Purification: Flash Column Chromatography (SiO₂).
-
Eluent: DCM/MeOH or Hexanes/EtOAc gradients. N1 isomers typically elute after O-alkyl and N2-alkyl isomers due to higher polarity (hydrogen bonding capability of the free C4-OH/ketone if not alkylated there).
-
Analytical Validation (Self-Validating System)
Distinguishing the regioisomers is critical. Do not rely solely on LC-MS retention time.
| Feature | N1-Alkyl Isomer (Target) | N2-Alkyl Isomer (Impurity) | O-Alkyl Isomer (Impurity) |
| 1H NMR (Aromatic) | Distinct shielding pattern. C5-H often appears as a doublet. | C5-H often shifted downfield relative to N1. | Loss of broad OH/NH signal. |
| NOESY / ROESY | Strong NOE between N-Alkyl protons and C7-H (pyridine ring) or C3-H (pyrazole ring). | NOE between N-Alkyl and C3-H only; NO interaction with C7-H . | NOE between O-Alkyl and C3-H/C5-H. |
| 13C NMR | C3 carbon shift is diagnostic. | C3 carbon shift differs by ~5-10 ppm. | C4 carbon shifts significantly (ether character). |
| TLC Behavior | Generally more polar (lower Rf). | Generally less polar (higher Rf). | Least polar (highest Rf). |
Diagnostic Workflow Diagram
Figure 2: Analytical decision tree for confirming regiochemistry.
Troubleshooting & Optimization
-
Issue: High O-Alkylation.
-
Cause: Base is too strong (forming tight ion pairs at Oxygen) or Alkyl Halide is too hard.
-
Fix: Switch solvent to Acetone (lower temp) or use a protecting group on the Oxygen (e.g., TBDMS) prior to N-alkylation.
-
-
Issue: Low Conversion.
-
Cause: Poor solubility of the anion.
-
Fix: Add 18-Crown-6 (0.1 equiv) to chelate the Cesium and increase "naked" anion concentration (Warning: This may slightly increase O-alkylation risk).
-
-
Issue: N1/N2 Mixture.
-
Fix: Increase reaction temperature to 90°C to force thermodynamic equilibration. If N2 persists, the steric bulk of the alkyl group may be incompatible with the N1 pocket (adjacent to C7-H).
-
References
-
Regioselective N-alkyl
- Source: Beilstein Journal of Organic Chemistry.
- Relevance: Establishes the thermodynamic preference for N1 alkylation in pyrazole-fused systems and the use of specific bases to control this.
-
URL:[Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
-
Cesium carbonate promoted regioselective O-functionaliz
Sources
- 1. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: 1H-pyrazolo[3,4-b]pyridin-4-ol in Antimicrobial Assays
[1]
Introduction & Scientific Context
The 1H-pyrazolo[3,4-b]pyridin-4-ol scaffold represents a privileged structure in medicinal chemistry, frequently investigated for its bioisosteric resemblance to purine bases (adenine and guanine).[1] While the core structure is often functionalized to improve potency, the 4-hydroxy moiety (often existing in tautomeric equilibrium with the 4-one form) is critical for hydrogen bond donor/acceptor interactions within microbial active sites.
Mechanism of Action (MOA): Primary literature suggests that derivatives of this class exert antimicrobial effects via inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV , enzymes essential for bacterial DNA replication. The planar heterocyclic system allows for intercalation or ATP-binding pocket competition, while the C-4 oxygen functionality often coordinates with magnesium ions in the enzyme's active site.
Scope of this Guide: This document provides validated protocols for solubilization, Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and Biofilm inhibition assays specifically optimized for the physicochemical properties of pyrazolo[3,4-b]pyridines.
Compound Management & Handling
Physicochemical Considerations[1][3][4]
-
Tautomerism: 1H-pyrazolo[3,4-b]pyridin-4-ol exists in equilibrium with 1H-pyrazolo[3,4-b]pyridin-4(7H)-one. In polar aprotic solvents (DMSO), the one form often predominates.
-
Solubility: These compounds exhibit poor aqueous solubility. They are highly soluble in DMSO and DMF.
Stock Solution Preparation
Objective: Prepare a stable 10 mg/mL stock solution.
-
Weighing: Accurately weigh 10 mg of the solid compound into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of analytical grade DMSO (Dimethyl Sulfoxide) . Avoid ethanol, as it may cause precipitation upon dilution into aqueous media.
-
Dissolution: Vortex for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Sterilization: Do not autoclave. If sterility is required, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind the compound.
-
Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Core Protocol: Broth Microdilution (MIC Determination)
Rationale: This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines, adapted for DMSO-soluble small molecules to prevent solvent toxicity artifacts.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Plate: 96-well round-bottom polypropylene plate (prevents binding).
-
Control: Ciprofloxacin or Moxifloxacin.
Workflow
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension (
CFU/mL) from fresh overnight colonies in saline. -
Dilute this suspension 1:150 in CAMHB to reach a final challenge concentration of
CFU/mL.
-
-
Compound Dilution (Deep-Well Block):
-
Prepare a 2x top concentration (e.g., 256 µg/mL) in CAMHB containing 2% DMSO.
-
Perform serial 2-fold dilutions in CAMHB (with 2% DMSO) down to 0.5 µg/mL.
-
Critical: Ensure the final DMSO concentration in the assay plate is
to avoid inhibiting bacterial growth solely due to solvent.
-
-
Assay Assembly:
-
Add 50 µL of the diluted compound to test wells.
-
Add 50 µL of the bacterial inoculum to all wells.
-
Final Volume: 100 µL.
-
Final Bacterial Load:
CFU/mL.
-
-
Incubation:
-
Seal plate with breathable film.
-
Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
-
-
Readout:
-
Visual: Record the lowest concentration with no visible turbidity.
-
Spectrophotometric: Read OD
. MIC is defined as inhibition of growth compared to the growth control.
-
Advanced Protocol: Time-Kill Kinetics
Rationale: To distinguish whether the pyrazolo[3,4-b]pyridine derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Experimental Setup
-
Preparation: Prepare 10 mL of CAMHB containing the compound at 4x MIC .
-
Inoculation: Add bacteria to reach a starting density of
CFU/mL. -
Sampling: Incubate at 37°C with shaking (200 rpm).
-
Time Points: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification:
-
Serially dilute aliquots (1:10 to 1:10,000) in sterile saline.
-
Plate 10 µL spots onto Mueller-Hinton Agar.
-
Incubate overnight and count colonies.
-
Data Interpretation
| Outcome | Log Reduction (24h) |
| Bacteriostatic | |
| Bactericidal |
Mechanism of Action: DNA Gyrase Supercoiling Assay
Rationale: To validate the hypothesis that the 1H-pyrazolo[3,4-b]pyridin-4-ol core targets bacterial topoisomerases.
Workflow Diagram
Figure 1: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Protocol Steps
-
Reaction Mix: Mix 1 U of E. coli DNA Gyrase, 0.5 µg relaxed pBR322 plasmid DNA, ATP, and assay buffer.
-
Treatment: Add compound (1–100 µM) or Ciprofloxacin (positive control).
-
Incubation: 30 minutes at 37°C.
-
Termination: Add stop buffer containing SDS and Proteinase K.
-
Visualization: Run on 1% agarose gel without Ethidium Bromide (stain post-run).
-
Active: Presence of relaxed DNA band (upper band).
-
Inactive: Conversion to supercoiled DNA (lower band, faster migration).
-
Data Summary & Reporting
Table 1: Typical Activity Profile of Pyrazolo[3,4-b]pyridine Derivatives
| Assay Type | Metric | Active Threshold | Interpretation |
| MIC | µg/mL | Potent antimicrobial activity. | |
| Biofilm | MBIC | Effective against sessile communities. | |
| Cytotoxicity | CC | Selectivity Index (SI) = CC | |
| Gyrase IC | µM | Indicates specific target engagement. |
Troubleshooting Guide
-
Precipitation in Wells:
-
Cause: High concentration in aqueous media.
-
Solution: Reduce top concentration or increase DMSO to max 2% (validate bacterial tolerance first).
-
-
Inconsistent MICs:
-
Cause: Tautomeric instability or degradation.
-
Solution: Prepare fresh stocks daily; protect from light.
-
-
Pink/Red Media:
-
Cause: Some pyrazolo-pyridines are pH indicators or colored.
-
Solution: Rely on OD
readings rather than visual inspection.
-
References
-
Elsherif, M. A. (2021).[2] Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
-
Molecules Review. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
-
Al-burgus, A. F., et al. (2024).[3] Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]pyridines. ResearchGate.[3]
-
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines. (2023). Pharmaceutics.[4]
-
Design, Synthesis, and Antimicrobial Evaluation. (2019). Molecules.
Application Note: High-Fidelity Molecular Docking of 1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives
Executive Summary
The 1H-pyrazolo[3,4-b]pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine bases (adenine) in ATP-competitive kinase inhibitors.[1] Its efficacy relies on its ability to form bidentate hydrogen bonds within the hinge region of kinases such as TRKA , Aurora-A , and GSK-3
However, this scaffold presents a specific computational challenge: Tautomeric Ambiguity .[1] The "4-ol" substituent frequently exists as the 4-one (pyridone) tautomer in solution and solid states, while the pyrazole nitrogen protons (1H vs. 2H) can shift based on the local electrostatic environment.[1] Standard "black-box" docking often fails to sample these states correctly, leading to false negatives.[1]
This guide provides a self-validating protocol for docking 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives, emphasizing tautomer enumeration and water-mediated interaction networks.
Critical Pre-Docking Considerations (Expert Insights)
The Tautomer Trap
The name "pyridin-4-ol" implies a hydroxyl group at position 4.[1] However, thermodynamic stability calculations (DFT/B3LYP) and crystallographic data often favor the 4-oxo (pyridone) tautomer due to the aromaticity of the fused ring system.[1]
-
Enol Form (4-OH): Acts as both H-bond donor and acceptor.[1]
-
Keto Form (4-Oxo): The carbonyl oxygen is solely an acceptor; the adjacent ring nitrogen (NH) becomes a donor.[1]
Impact on Docking: If you force the enol form into a pocket requiring a donor at the 4-position, the docking score will be artificially low due to electrostatic clash.[1]
The Hinge Binder Motif
In kinase targets (e.g., TRKA), this scaffold mimics the adenine ring of ATP.[1]
-
N1-H (Pyrazole): Typically acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu590 in TRKA).[1]
-
N7 (Pyridine): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide (e.g., Met592 in TRKA).[1]
Experimental Protocol: Step-by-Step
Phase 1: Ligand Preparation (The "Multi-State" Approach)
Goal: Generate all biologically relevant ionization and tautomeric states.[1]
-
Structure Input: Import the 1H-pyrazolo[3,4-b]pyridin-4-ol core.[1]
-
Tautomer Enumeration:
-
Use a high-fidelity generator (e.g., Epik, MoKa, or OpenBabel).[1]
-
Crucial Step: Explicitly generate three specific forms for every ligand:
-
-
Chirality & pH:
Phase 2: Receptor Preparation (Kinase Focused)
Goal: Optimize the binding pocket for hydrogen bonding networks.[1]
-
PDB Selection: Select high-resolution structures (< 2.0 Å).[1]
-
Recommended Target for Validation:TRKA (PDB: 4YNE or similar) or Aurora-A .[1]
-
-
Clean-Up:
-
H-Bond Assignment:
Phase 3: Grid Generation & Docking[1]
-
Grid Box: Center the grid on the centroid of the co-crystallized ligand.[1] Extend dimensions by 10 Å in all directions.
-
Constraints (Optional but Recommended):
-
Sampling:
-
Precision: Extra Precision (XP) or equivalent.
-
Post-Docking Minimization: Allow the ligand to relax within the rigid receptor field.[1]
-
Self-Validating System: The "Redocking" Check
Trustworthiness Check: Before analyzing new compounds, you must validate the protocol.[1]
-
Extract the native ligand from the PDB complex.[1]
-
Randomize its conformation and tautomeric state.
-
Dock it back into the prepared receptor using the parameters above.
-
Calculate RMSD:
Visualization of Workflows
Tautomer Selection Logic
This diagram illustrates the decision matrix for selecting the correct tautomer during ligand preparation.
Caption: Decision matrix for handling the 4-hydroxy/4-oxo tautomeric ambiguity during docking preparation.
The Docking Workflow
Standardized pipeline ensuring reproducibility.
Caption: Step-by-step computational workflow from preparation to validation.
Data Summary & Case Study
Target: TRKA Kinase (Tropomyosin receptor kinase A) Scaffold: Pyrazolo[3,4-b]pyridine derivative Interaction Profile: [1][3][4][5]
| Interaction Type | Ligand Atom | Receptor Residue (TRKA) | Function |
| H-Bond Donor | N1-H (Pyrazole) | Glu590 (Backbone C=O) | Hinge Binding (Anchor) |
| H-Bond Acceptor | N7 (Pyridine) | Met592 (Backbone N-H) | Hinge Binding (Anchor) |
| Pi-Pi Stacking | Pyridine Ring | Phe589 | Stabilization |
| H-Bond Acceptor | C4=O (Pyridone form) | Lys/Asp (varies) | Specificity Determinant |
Note: The "C4=O" interaction is only possible if the 4-oxo tautomer is correctly generated during Phase 1.[1]
References
-
Donaire-Arias, A., et al. (2022).[1][5] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2264.[1] [Link]
-
Liu, N., et al. (2022).[1][3][5][6] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Medicinal Chemistry, 13, 1373-1384.[1] [Link]
-
Abdel-Aziem, A., & Fouad, S.A. (2025).[1][7] "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." Molecular Diversity. [Link]
-
Zhang, H., et al. (2022).[1] "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1447.[1] [Link][1][5]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
- 7. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of radiolabeled 1H-pyrazolo[3,4-b]pyridin-4-ol for imaging studies
Application Note: Radiosynthesis of [ C]O-Alkyl-1H-pyrazolo[3,4-b]pyridines for PET Imaging
Executive Summary & Scientific Rationale
The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., PIM-1, TBK1, TRK) and phosphodiesterase (PDE) modulators (e.g., PDE4, PDE2A) [1, 2].
In the context of Positron Emission Tomography (PET) imaging, the 4-hydroxy (4-ol) variant of this scaffold acts as a critical labeling precursor . Because the 4-hydroxyl group exists in tautomeric equilibrium with the 4-one, it provides a versatile nucleophilic site for O-alkylation.
This Application Note details the protocol for transforming the 1H-pyrazolo[3,4-b]pyridin-4-ol precursor into high-affinity [
Key Applications
-
Neuroinflammation: Imaging TBK1 or PDE4 levels in glial activation.
-
Oncology: Quantifying PIM-1 kinase expression in breast and prostate cancer.
-
Neurodegeneration: Mapping PDE2A distribution in striatal pathways [3].
Chemical Strategy & Retrosynthesis
The radiosynthesis relies on the nucleophilic substitution (
Reaction Mechanism[1][2][3]
-
Precursor Synthesis: The unlabeled 1H-pyrazolo[3,4-b]pyridin-4-ol is synthesized via a Gould-Jacobs type cyclization or condensation of 5-aminopyrazoles with
-keto esters [4]. -
Activation: The 4-OH proton is acidic (
). Treatment with a base (Cs CO or NaOH) generates the oxyanion. -
Radiolabeling: The oxyanion attacks the electrophilic carbon of [
C]Methyl Iodide ([ C]CH I) or [ C]Methyl Triflate ([ C]CH OTf). -
Regioselectivity: While N-alkylation is possible, O-alkylation is favored by using "hard" bases and polar aprotic solvents (DMF/DMSO), and by the specific electronic nature of the pyridine ring fusion.
Mechanistic Pathway Diagram[3]
Figure 1: Reaction mechanism for the O-[
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade/Specification | Role |
| Precursor | >98% HPLC purity | Substrate (1H-pyrazolo[3,4-b]pyridin-4-ol derivative) |
| [ | Cyclotron produced | Primary isotope source |
| Hydriodic Acid | 57%, distilled | Conversion to [ |
| DMF | Anhydrous, 99.8% | Reaction solvent |
| Cesium Carbonate | 99.9% trace metals basis | Base for deprotonation |
| HPLC Mobile Phase | Acetonitrile/Water + 0.1% TFA | Purification |
Automated Radiosynthesis Workflow
Platform: GE TRACERlab FX C Pro or equivalent universal synthesis module.
Step 1: Production of [
-
Generate [
C]CO via the N(p, ) C nuclear reaction (16.4 MeV protons). -
Trap [
C]CO on molecular sieves/nickel catalyst. -
Reduce to [
C]CH using H at 350°C. -
React [
C]CH with I vapor at 720°C to form [ C]CH I via radical substitution. -
Optional: Pass through AgOTf column at 190°C to convert to [
C]CH OTf (higher reactivity).
Step 2: Labeling Reaction (The Loop Method)
-
Precursor Preparation: Dissolve 1.0 mg of the 1H-pyrazolo[3,4-b]pyridin-4-ol precursor in 300 µL anhydrous DMF.
-
Base Addition: Add 2.0 mg Cs
CO (or 3 µL 5N NaOH). Vortex for 30 seconds to ensure deprotonation. -
Trapping: Cool the reaction vessel to -10°C. Transfer the gaseous [
C]CH I into the vessel using a helium stream (20 mL/min). -
Reaction: Seal the vessel and heat to 90°C for 5 minutes .
-
Note: High temperature favors the O-alkylation over N-alkylation in this scaffold.
-
-
Quenching: Cool to 40°C and add 1.5 mL of HPLC mobile phase (e.g., 30% MeCN in water).
Step 3: Purification and Formulation
-
Injection: Transfer the crude mixture to the semi-preparative HPLC loop.
-
Separation: Column: C18 Reverse Phase (e.g., Phenomenex Luna, 10µ, 250x10mm).
-
Flow: 5 mL/min.
-
Detection: UV (254 nm) and Gamma.
-
-
Collection: Collect the product peak (typically elutes at 8-12 mins) into a dilution flask containing 50 mL water.
-
SPE Formulation: Pass the diluted fraction through a C18 Sep-Pak cartridge. Wash with 10 mL water. Elute product with 1 mL Ethanol followed by 9 mL Saline (0.9%).
-
Sterile Filter: Pass through a 0.22 µm membrane filter into a sterile vial.
Workflow Diagram
Figure 2: Automated workflow for the radiosynthesis of pyrazolo[3,4-b]pyridine tracers.
Quality Control (QC) & Validation
To ensure the tracer is suitable for in vivo imaging, the following QC parameters must be met.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV 254nm) | No significant impurities; Precursor < 5 µg |
| Molar Activity ( | HPLC (UV vs Activity) | > 37 GBq/µmol (> 1000 mCi/µmol) at EOS |
| Identity | Co-injection with cold standard | Retention time matches standard ( |
| Residual Solvents | GC | DMF < 880 ppm; Ethanol < 10% |
| pH | pH Strip | 4.5 - 8.5 |
| Endotoxin | LAL Test | < 17.5 EU/mL |
Troubleshooting Guide
-
Low Yield: Moisture in the reaction vessel is the most common failure mode for [
C]methylation. Ensure DMF is anhydrous and the vessel is dried under helium flow before trapping. -
N-alkylation Byproducts: If significant N-methylated byproduct is observed (usually elutes earlier on RP-HPLC), switch the base from Cs
CO to NaH (stronger base) or lower the reaction temperature to 60°C to improve kinetic control, though 90°C is standard for O-alkylation thermodynamic products.
References
-
Donaire-Arias, A., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(3), 856. [Link]
-
Liu, Z., et al. (2025). "Radiosynthesis and Preclinical Evaluation of a Novel 11C-Labeled Pyrazolopyrimidine Derivative for Positron Emission Tomography Imaging of Phosphodiesterase 2A." ACS Medicinal Chemistry Letters. [Link]
- Gomes, L.R., et al. (2011). "Synthesis and spectroscopic characterization of new 1H-pyrazolo[3,4-b]pyridine derivatives." Tetrahedron Letters, 52(46), 6123-6126.
-
Rotstein, B.H., et al. (2016). "Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2." Nature Communications, 7, 13616. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1H-pyrazolo[3,4-b]pyridin-4-ol Synthesis
Executive Summary & Core Chemistry
The synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol (often existing as its tautomer, the 4-one) is a critical gateway to various kinase inhibitors and bioactive heterocycles. The most scalable route involves the condensation of 5-amino-1H-pyrazoles with
However, this reaction is notoriously plagued by low yields (often <40%) due to:
-
Competing Nucleophilicity: The exocyclic amine (
) vs. the C4-carbon of the pyrazole ring. -
Incomplete Cyclization: Stalling at the intermediate enamine or amide stage.
-
Tautomeric Solubility: The product often behaves like a pyridone, causing solubility issues during workup.
This guide provides a validated "Gold Standard" protocol and a troubleshooting matrix to elevate yields to the 75-90% range .
The "Gold Standard" Protocol
Do not rely on simple reflux in ethanol. The energy barrier for the final ring closure usually requires higher temperatures or acid catalysis.
Method A: The Two-Stage Thermal Cyclization (Recommended for Scale)
This method separates the formation of the intermediate from the cyclization, preventing side-product accumulation.
Reagents:
-
5-Amino-1-methyl-1H-pyrazole (or N1-substituted analog)
-
Ethyl acetoacetate (1.2 equiv)
-
Acetic Acid (Glacial)
-
Optional: Dowtherm A (for difficult substrates)
Protocol:
-
Condensation: Dissolve the 5-aminopyrazole in glacial acetic acid (5 mL/mmol). Add ethyl acetoacetate.
-
Reflux: Heat to reflux (
) for 4–6 hours. -
Cyclization Drive: If conversion stalls, distill off approx. 50% of the acetic acid to increase concentration and temperature, or add a co-solvent with a higher boiling point (e.g., xylenes) and use a Dean-Stark trap to remove water.
-
Isolation: Cool the mixture to room temperature. The product often precipitates. If not, pour the reaction mixture into ice-cold water .
-
pH Adjustment: The 4-ol is amphoteric. Adjust pH to ~6–7 using 10%
to maximize precipitation. -
Purification: Recrystallize from DMF/Ethanol (1:1) or hot Ethanol.[2]
Reaction Mechanism & Failure Points (Visualization)
The following diagram illustrates the competing pathways. The goal is to favor Path A (C-attack followed by N-cyclization) or ensure Path B (N-attack) eventually rearranges or cyclizes correctly.
Figure 1: Mechanistic pathways.[1][3][4] Note that kinetic control often leads to N-attack (Path B). High temperature and acid catalysis facilitate the reversibility of Path B or the direct conversion to the thermodynamic Product.
Troubleshooting Guide (FAQ)
Q1: My reaction turns into a black tar/gum. How do I recover the product?
Diagnosis: This is likely due to oxidative decomposition of the electron-rich aminopyrazole at high temperatures or polymerization of the
-
Inert Atmosphere: Run the reaction under Nitrogen/Argon. Aminopyrazoles are sensitive to oxidation.
-
Solvent Switch: If using neat reagents or high-boiling ethers (Dowtherm), switch to Acetic Acid . The acid protonates the amine, protecting it from oxidation while catalyzing the condensation.
-
Workup: Do not attempt to flash column the tar immediately. Triturate the crude gum with cold diethyl ether or acetonitrile . The impurity often dissolves, leaving the pyrazolopyridine as a solid.
Q2: I see the intermediate on LCMS, but it won't cyclize to the product.
Diagnosis: You are stuck at the uncyclized enamine or amide intermediate. The elimination of water/ethanol is the rate-limiting step. Solution:
-
Dean-Stark Trap: If using a non-aqueous solvent (toluene/xylene), you must remove water physically to drive the equilibrium.
-
Acid Catalyst: Add 5–10 mol% p-Toluenesulfonic acid (pTSA) .
-
Thermal Boost: If refluxing ethanol (
) isn't working, switch to n-Butanol ( ) or Acetic Acid ( ). The ring closure often requires .
Q3: The yield is low (<30%). Where is the rest of my mass?
Diagnosis:
-
Regioisomer Formation: Formation of the [1,5-a] isomer (less common with 4-ol synthesis but possible).
-
Water Solubility: The 4-hydroxy group (pyridone tautomer) makes the compound amphoteric. It might be staying in your aqueous workup layer. Solution:
-
Check the Aqueous Layer: If you did an extraction, check the water phase by LCMS.
-
Isoelectric Precipitation: The product is least soluble at its isoelectric point. Carefully titrate the aqueous workup from pH 1 to pH 10. You will likely see maximum precipitation around pH 5–6 .
Q4: How do I confirm I have the 4-ol and not the uncyclized amide?
Diagnosis:
-
Look for the OH/NH: The uncyclized amide will have distinct NH protons. The cyclized pyridone usually shows a broad downfield peak (
) for the lactam NH or OH. -
Carbon Count: The loss of the ethyl group (from ethyl acetoacetate) is the definitive marker. If you still see an ethyl quartet/triplet in NMR, you have not cyclized.
Data Summary: Solvent & Catalyst Effects[2][5][6]
| Solvent | Catalyst | Temperature | Typical Yield | Notes |
| Ethanol | None | 15–30% | Often fails to cyclize; stops at intermediate. | |
| Acetic Acid | None (Self) | 75–85% | Recommended. Acid catalyzes mechanism; temp drives water removal. | |
| Diphenyl Ether | None | 50–60% | "Brute force" thermal method. Hard to purify (remove solvent). | |
| Toluene | pTSA | 60–70% | Requires Dean-Stark trap. Good for acid-sensitive substrates. |
Advanced Optimization: Microwave Synthesis
For high-throughput libraries, the thermal ramp can be bypassed using microwave irradiation.
Protocol:
-
Vessel: Sealed 10 mL tube.
-
Load: 5-aminopyrazole (1 mmol),
-keto ester (1.2 equiv), Ethanol (2 mL), AcOH (2 drops). -
Conditions:
, 15 minutes, High Absorption. -
Result: Often quantitative conversion due to the superheating effect, bypassing the slow thermal equilibrium.
Troubleshooting Decision Tree
Figure 2: Decision matrix for rapid troubleshooting of synthetic failures.
References
-
Review of Synthetic Strategies: Donaire-Arias, A., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(3), 834. [Link]
- Mechanistic Insight (Gould-Jacobs Type): Quiroga, J., et al. (2008). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Tetrahedron Letters, 49(17), 2689-2691.
-
Catalytic Improvements: Loganathan, V., et al. (2024).[5] "Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives." ResearchGate. [Link]
- Industrial Scale-Up (Patents): CN105777743A.
-
Dieckmann/Claisen Mechanisms: "Claisen Condensation and Dieckmann Condensation." Master Organic Chemistry. [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Optimization of reaction conditions for pyrazolo[3,4-b]pyridine synthesis.
Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction
Welcome to the Pyrazolo[3,4-b]pyridine Technical Support Center. This scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., GSK-3
However, synthesizing this fused system often presents challenges: regiochemical ambiguity , side-product formation (such as bis-pyrazoles), and variable yields depending on the electronic nature of substituents. This guide moves beyond standard textbook procedures to address the "why" and "how" of optimizing these reactions in a practical laboratory setting.
Module 1: Method Selection & Protocols
Before starting, select your synthetic route based on your equipment availability and substrate sensitivity.
Workflow Decision Matrix
Use the following logic flow to determine the optimal synthesis strategy for your specific substrates.
Figure 1: Decision matrix for selecting the synthesis method based on substrate stability and reaction scale.
Standard Operating Procedures (SOPs)
Protocol A: Microwave-Assisted Multicomponent Synthesis (High Throughput)
Best for: Rapid library generation, improving yields of electron-deficient substrates.
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
- -Keto ester (e.g., Ethyl acetoacetate) (1.0 equiv)
-
Solvent: Water or Ethanol (Green Chemistry)
Procedure:
-
Charge: In a microwave-safe vial (10–20 mL), add all three components.
-
Solvent: Add water or EtOH (2–4 mL per mmol). Note: Water often promotes the "hydrophobic effect," accelerating the reaction despite poor solubility.
-
Irradiation: Seal and heat in a microwave reactor to 140°C for 10–20 minutes (Power: ~100-150 W, Pressure limit: 250 psi).
-
Workup: Cool to room temperature (RT). The product usually precipitates.
-
Isolation: Filter the solid, wash with ice-cold water/EtOH (1:1), and dry. Recrystallize from EtOH if necessary.
Why this works: Microwave irradiation overcomes the activation energy barrier for the initial Knoevenagel condensation and subsequent Michael addition much faster than thermal conduction, reducing degradation byproducts [1, 4].
Protocol B: Lewis Acid Catalyzed (Conventional Heating)
Best for: Large-scale batches where microwave is not feasible.
Reagents:
-
Catalyst:
(Amorphous carbon-supported sulfonic acid) or (10–20 mol%).
Procedure:
-
Dissolution: Dissolve aldehyde and
-keto ester in EtOH. Stir for 10 min. -
Addition: Add the 5-aminopyrazole and catalyst.
-
Reflux: Heat to reflux (approx. 78°C) for 6–12 hours . Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Filtration: Filter hot to remove the solid catalyst (if heterogeneous like
). -
Crystallization: Cool filtrate to precipitate the product.
Module 2: Troubleshooting & FAQs
Issue 1: Regioselectivity (Isomer Mixtures)
Q: I am observing two spots on TLC with very similar R_f values. Is this the N1 vs. N2 isomer?
A: It is likely. The cyclization of 5-aminopyrazoles can yield different isomers depending on the reaction pathway (Michael addition first vs. Schiff base first).
The Mechanism: The reaction typically proceeds via a "switchable" mechanism.
-
Pathway A (Thermodynamic): Formation of a benzylidene intermediate (Knoevenagel) followed by Michael addition of the pyrazole. This favors the standard pyrazolo[3,4-b]pyridine.
-
Pathway B (Kinetic/Side): Formation of a Schiff base between the aldehyde and the exocyclic amine of the pyrazole.
Correction:
-
Check Sterics: Bulky substituents on the C3 position of the pyrazole ring often force the reaction toward the desired N1-cyclization by hindering the N2 position.
-
Solvent Polarity: Switching from non-polar (Toluene) to polar protic (AcOH) often stabilizes the ionic intermediates of Pathway A, improving selectivity.
Figure 2: Mechanistic bifurcation. Pathway A (Green) is desired. Pathway B (Red) leads to side products.
Issue 2: Low Yields & "Bis" Byproducts
Q: My yield is <30%, and NMR shows a complex aliphatic region. What happened?
A: You likely formed a bis-pyrazole derivative.[6]
-
Cause: This occurs when one molecule of aldehyde reacts with two molecules of 5-aminopyrazole, bridging them. This is common if the
-keto ester is unreactive or if the stoichiometry is off. -
Expert Insight (The "L-Proline Warning"): Be cautious with literature citing L-proline as a catalyst for dihydropyrazoloquinolines. Recent studies [8] suggest that some reported structures in this domain are actually misidentified bis-pyrazole derivatives. Always verify with 2D NMR (HMBC).
-
Fix: Ensure the
-keto ester is added before the pyrazole if performing a sequential addition. Use a slight excess (1.1 equiv) of the -keto ester.
Issue 3: Solubility During Workup
Q: The product won't precipitate from the reaction mixture.
A: Pyrazolo[3,4-b]pyridines can be surprisingly soluble in hot ethanol.
-
Fix: Pour the reaction mixture into crushed ice/water (10x volume). The sudden change in polarity and temperature usually forces precipitation. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.
Module 3: Catalyst Optimization Data
The choice of catalyst significantly impacts reaction time and "Greenness."
| Catalyst | Conditions | Yield (Avg) | Time | Pros | Cons |
| None (Microwave) | Water, 140°C | 85-93% | 10-20 min | Green, Fast, No cleanup | Requires MW reactor |
| Acetic Acid | Reflux | 60-80% | 6-12 h | Cheap, Reliable | Harsh, Workup required |
| EtOH, RT/Reflux | 80-92% | 30-45 min | Reusable, Heterogeneous | Requires catalyst prep | |
| Ionic Liquid ([bmim]Br) | 100°C | 80-96% | 2-3 h | Solvent recycling | Expensive, Viscous |
| L-Proline | Reflux | Variable | 1-4 h | Organocatalytic | Risk of side-reactions [8] |
References
-
Chaudhari, S. A., et al. (2024).[7] Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. World Journal of Pharmaceutical Research.[7] Link
-
Nguyen, H. T., et al. (2023).[4] A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13, 2026-2033. Link
-
Bagley, M. C., et al. (2013). Regiocontrolled synthesis of 3- and 5-aminopyrazoles, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines.... Tetrahedron, 69(39), 8429-8438.[8] Link
-
Quiroga, J., et al. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions. European Journal of Medicinal Chemistry, 48, 92-96. Link
-
Gholap, S. S., & Mahulikar, P. P. (2025). An Efficient Synthesis of Pyrazolo[3,4-b]pyridine Derivatives in Ionic Liquid. Green Chemistry Letters and Reviews. Link
-
Li, X., et al. (2022).[2] Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes. Molecules, 27(19), 6388. Link
-
Hassan, A. S., et al. (2026).[1] Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation. ACS Omega. Link
-
Wróblewska, A., et al. (2023).[1][4] Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7589. Link
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 5. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. sussex.figshare.com [sussex.figshare.com]
Technical Support Center: Navigating the Solubility Challenges of 1H-pyrazolo[3,4-b]pyridin-4-ol in Biological Assays
Welcome to the technical support center for researchers working with 1H-pyrazolo[3,4-b]pyridin-4-ol and its derivatives. This scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy and other bioactive molecules due to its ability to mimic purine structures.[1] However, its promising biological activity is often hampered by a significant experimental hurdle: poor aqueous solubility.[2]
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and troubleshooting strategies to overcome these solubility issues, ensuring the integrity and reliability of your experimental data. We will move beyond simple protocol lists to explain the "why" behind each step, grounding our advice in the physicochemical principles that govern compound behavior in aqueous environments.
Part 1: Frequently Asked Questions - The Root of the Problem
This section addresses the fundamental questions researchers encounter when working with this challenging compound class.
Q1: What are the core physicochemical properties of 1H-pyrazolo[3,4-b]pyridin-4-ol that I should be aware of?
A1: Understanding the basic properties of your compound is the first step in troubleshooting. 1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic organic compound with characteristics that predispose it to low water solubility. It is typically a solid at room temperature and is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), but is listed as insoluble in water.[2] The presence of both a pyridine and a pyrazole ring gives the molecule a rigid, aromatic structure that can favor crystal lattice formation over solvation in water.
| Property | Value/Description | Source |
| Chemical Formula | C₇H₆N₄ | [2] |
| Molar Mass | ~146.15 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 160 - 163 °C | [2] |
| Water Solubility | Insoluble | [2] |
| Organic Solvent Solubility | Soluble in DMSO, DMF | [2] |
Q2: I dissolved my compound perfectly in DMSO, but it crashed out immediately when I added it to my cell culture media. What happened?
A2: This is a classic and extremely common problem known as "solvent shock" or precipitation upon dilution. DMSO is an excellent solvent for many nonpolar compounds, but it is also water-miscible.[3] When you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer or media, the DMSO rapidly disperses, and the local solvent environment around your compound molecules abruptly changes from organic to aqueous. Since the compound is poorly soluble in water, it can no longer stay in solution and precipitates out.[4][5] This is a critical issue, as the precipitated compound is not bioavailable, leading to a dramatic overestimation of the concentration needed for a biological effect and unreliable assay results.[6][7]
Q3: I've heard the terms "kinetic" and "thermodynamic" solubility. How do they relate to my experiments?
A3: These terms describe two different states of solubility that are crucial for interpreting your results, especially in multi-day experiments.
-
Kinetic Solubility: This is measured by dissolving a compound in DMSO and then diluting it into an aqueous buffer.[8] The measurement is taken quickly, reflecting the concentration at which the compound starts to precipitate from a supersaturated state. This value is highly relevant for short-term assays (e.g., enzyme inhibition assays) and high-throughput screening (HTS) where you need the compound to stay in solution for the duration of the measurement.[9] However, a kinetically soluble solution can be unstable and may precipitate over time.[10][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of the solid compound to an aqueous buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound.[12][13] This value represents the maximum stable concentration of the compound in that buffer. For long-term cell culture experiments, if your test concentration exceeds the thermodynamic solubility, you risk the compound precipitating in the incubator, leading to flawed data.[9][11]
The discrepancy between these two values explains why a compound might appear soluble upon initial preparation but forms a precipitate hours or days later.[11]
Part 2: Troubleshooting Guide - Strategies for Success
This section provides a structured approach to systematically address and solve solubility problems.
subgraph "cluster_0" { label="Initial Observation"; bgcolor="#FFFFFF"; A [label="Compound Precipitates\nin Aqueous Media", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Primary Strategies"; bgcolor="#FFFFFF"; B [label="Optimize Stock & Dilution", shape=ellipse, fillcolor="#FBBC05"]; C [label="Modify Assay Buffer", shape=ellipse, fillcolor="#FBBC05"]; }
subgraph "cluster_2" { label="Secondary (Formulation) Strategies"; bgcolor="#FFFFFF"; D [label="Use Co-Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Adjust pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Employ Excipients\n(e.g., Cyclodextrins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_3" { label="Validation"; bgcolor="#FFFFFF"; G [label="Visually Inspect & Confirm\n(Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Re-evaluate Assay Results", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
A -> B [label=" Start Here"]; A -> C; B -> G [label=" Validate"]; C -> D [label=" How?"]; C -> E; C -> F; D -> G [label=" Validate"]; E -> G [label=" Validate"]; F -> G [label=" Validate"]; G -> H [label=" If Soluble"]; }
Q4: My compound is precipitating immediately upon dilution. What's my first line of defense?
A4: Optimize Your Dilution Technique. Before turning to more complex formulation strategies, ensure your basic lab technique is optimized to minimize solvent shock.
-
Lower the Stock Concentration: If your stock is 100 mM in DMSO, the solvent shock is more severe than if you start from a 10 mM stock. Using a lower concentration stock means you add a larger volume to your buffer, which can sometimes aid dissolution.
-
Pre-warm the Aqueous Buffer: Having your assay buffer or media at the final assay temperature (e.g., 37°C) can sometimes improve solubility.[5]
-
Stir Vigorously: When adding the DMSO stock, add it dropwise into the vortex of the stirring aqueous solution. This promotes rapid dispersal and avoids localized high concentrations of the compound.
Q5: Optimization isn't enough. How can I modify my assay buffer to keep the compound in solution?
A5: This is where formulation science comes into play. The goal is to make the aqueous environment more "hospitable" to your compound.
Strategy 1: Use of Co-solvents A co-solvent is a water-miscible organic solvent that, when added to your aqueous buffer, increases its ability to dissolve nonpolar compounds.[3]
-
Mechanism: Co-solvents work by reducing the overall polarity of the solvent system.[3]
-
Common Choices: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are frequently used.[3][14]
-
Causality & Caveats: The key is to use the minimum amount of co-solvent necessary to achieve solubility, as high concentrations can affect cell viability or enzyme activity.[15][16] Always run a vehicle control with the same concentration of co-solvent to ensure it doesn't interfere with your assay readout. For cell-based assays, keeping the final DMSO concentration below 0.5% and other co-solvents at similarly low levels is a standard practice.[15]
| Co-solvent/Excipient | Typical Starting Conc. (v/v) | Considerations |
| DMSO | < 0.5% | Can be toxic to cells at >1%; may interfere with some assays.[15] |
| Ethanol | 1-2% | Can be cytotoxic; may denature proteins at higher concentrations.[16][17] |
| PEG 400 | 1-5% | Generally well-tolerated but can be viscous. |
| Propylene Glycol | 1-5% | Good safety profile. |
| Tween® 80 / Pluronic® F-68 | 0.01-0.1% | Surfactants; use below CMC. Can interfere with assays by forming micelles or denaturing proteins. |
Strategy 2: pH Adjustment The solubility of compounds with ionizable groups is highly dependent on pH.[18][19]
-
Mechanism: 1H-pyrazolo[3,4-b]pyridin-4-ol contains basic nitrogen atoms in its heterocyclic rings.[2] By lowering the pH of the buffer, these nitrogens can become protonated, creating a positively charged species. This charged salt form is often significantly more water-soluble than the neutral form.[20]
-
Causality & Caveats: This strategy is highly effective but must be compatible with your biological system. Most cell cultures require a pH of 7.2-7.4.[5] However, for biochemical or enzymatic assays, you may have more flexibility to adjust the pH to a range where your compound is soluble and your target protein is still active and stable.
Strategy 3: Formulation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They are powerful tools for solubilizing poorly soluble compounds.[21]
-
Mechanism: The hydrophobic compound partitions into the central cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[22] This complex effectively shields the nonpolar drug from the aqueous environment, dramatically increasing its apparent solubility.[21][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[24]
-
Causality & Caveats: This is one of the most robust methods for significantly improving solubility. The formation of the inclusion complex is an equilibrium process, so it provides a stable reservoir of solubilized compound. It is generally well-tolerated in cell-based assays.[15]
subgraph "cluster_0" { label="Mechanism of Action"; bgcolor="#FFFFFF"; node [shape=circle, style=filled, fontcolor="#FFFFFF"];
} }
Part 3: Key Experimental Protocols
Here we provide validated, step-by-step methods for the strategies discussed above.
Protocol 1: Standard Preparation of a DMSO Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of 1H-pyrazolo[3,4-b]pyridin-4-ol powder using an analytical balance.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilize: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Warming (Optional): If the compound does not fully dissolve, warm the vial in a 30-40°C water bath for 5-10 minutes, followed by vortexing. Avoid excessive heat, which can degrade the compound.
-
Sonication (Optional): Alternatively, place the vial in a bath sonicator for 5-10 minutes to break up any small aggregates.
-
Inspect: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause precipitation over time.[25]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol is adapted for preparing a stock solution where the compound is pre-complexed with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer (e.g., PBS) or cell culture medium. Warm to ~50-60°C to aid dissolution, then cool to room temperature.
-
Add Compound: Weigh the 1H-pyrazolo[3,4-b]pyridin-4-ol powder and add it directly to the HP-β-CD solution. A molar ratio of 1:2 (compound:cyclodextrin) is a good starting point.
-
Complexation: Tightly cap the vial and place it on a shaker or rotator at room temperature. Allow it to mix for 24-48 hours. This extended incubation is critical for achieving equilibrium and maximizing complex formation.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any un-dissolved, non-complexed compound.
-
Isolate Supernatant: Carefully collect the clear supernatant. This is your stock solution of the water-soluble inclusion complex.
-
Quantify (Recommended): It is best practice to determine the actual concentration of the compound in your final stock solution using a method like HPLC-UV or LC-MS. This gives you the true thermodynamic solubility in that specific cyclodextrin formulation.
-
Use in Assay: This stock can now be sterile-filtered and diluted directly into your assay buffer or cell culture medium.
Conclusion
Overcoming the poor solubility of 1H-pyrazolo[3,4-b]pyridin-4-ol is a critical step in unlocking its full therapeutic potential. By understanding the underlying physicochemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide—from optimizing dilution techniques to employing advanced formulation methods like cyclodextrin complexation—researchers can generate more accurate, reproducible, and meaningful data. Always remember to validate your chosen solubilization method with appropriate vehicle controls to ensure that the formulation itself does not interfere with your biological assay.
References
- Pipzine Chemicals. 1H-pyrazolo[3,4-b]pyridine.
- MySkinRecipes. 1H-Pyrazolo[3,4-b]pyridin-4-ol.
-
ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]
-
PubMed Central (PMC). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
ChemBK. 1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
- ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions.
-
MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
PubMed Central (PMC). Compound Management for Quantitative High-Throughput Screening. Available from: [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]
-
PubMed Central (PMC). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
-
PubMed Central (PMC). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]
-
PubMed Central (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]
-
Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
-
YouTube. ALEKS: Understanding the effect of pH on the solubility of ionic compounds. Available from: [Link]
-
The Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. Available from: [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]
-
MDPI. Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders. Available from: [Link]
-
PubMed Central (PMC). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
-
PubMed Central (PMC). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]
-
Agilent. GPC/SEC Troubleshooting and Good Practice. Available from: [Link]
-
PubMed Central (PMC). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. Available from: [Link]
-
PubMed. kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]
-
ResearchGate. Ionic Equilibria and the pH Dependence of Solubility. Available from: [Link]
-
ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]
-
ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
-
PubMed. Discovery and biological evaluation of novel pyrazolopyridine derivatives as potent and orally available PI3Kδ inhibitors. Available from: [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available from: [Link]
-
Journal of NanoScience Technology. Effective nano Cyclodextrin-TKIs drug delivery for cancer therapy. Available from: [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
-
PubMed Central (PMC). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]
-
askIITians. How does pH affect solubility?. Available from: [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Physical Chemistry Chemical Physics. A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions. Available from: [Link]
-
ResearchGate. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Available from: [Link]
-
CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available from: [Link]
-
MDPI. Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. Available from: [Link]
-
MDPI. Cyclodextrin-Based Polymeric Drug Delivery Systems for Cancer Therapy. Available from: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridin-4-ol [myskinrecipes.com]
- 2. 1H-pyrazolo[3,4-b]pyridine Chemical Properties, Uses, Safety Data & Reliable Suppliers | Expert Guide China [pipzine-chem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. How does pH affect solubility? - askIITians [askiitians.com]
- 20. crcom.se [crcom.se]
- 21. mdpi.com [mdpi.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ziath.com [ziath.com]
Optimizing catalyst selection for pyrazolo[3,4-b]pyridine synthesis
Status: Online | Tier: 3 (Advanced Application Support) Ticket Focus: Catalyst Optimization, Regiocontrol, and Green Synthesis Scaling
Welcome to the Application Support Hub
You have reached the advanced technical support tier for heterocyclic scaffold construction. This guide addresses the specific bottlenecks encountered during the synthesis of pyrazolo[3,4-b]pyridines —a privileged scaffold in kinase inhibitor discovery (e.g., GSK-3
Unlike generic reviews, this center treats your synthesis as a debuggable system . We address the three most common "error codes" reported by medicinal chemists: Regioselectivity Failure , Catalytic Stalling , and Work-up Attrition .
Ticket #001: Regioselectivity Failure (Isomer Scrambling)
User Report: "I am attempting a cyclization between 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl, but I'm getting a mixture of N1 and N2 alkylated products, or the wrong cyclization mode (5-exo vs 6-endo)."
Root Cause Analysis
The 5-aminopyrazole building block is an ambident nucleophile. The reaction outcome is dictated by the Hard-Soft Acid-Base (HSAB) interplay between the catalyst and the substrate tautomers.
-
The Trap: 5-aminopyrazoles exist in equilibrium between the 1H- and 2H-tautomers.
-
The Mechanism: The exocyclic amine (
) is the hardest nucleophile, while the ring carbons (C4) and ring nitrogens (N1/N2) act as softer nucleophiles.
Troubleshooting Protocol
To lock the regioselectivity, you must modulate the catalyst's Lewis acidity and the solvent's polarity.
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | Switch to Fluorinated Alcohols (TFE or HFIP) | High ionizing power but low nucleophilicity stabilizes the charged intermediates, favoring the 6-endo-dig cyclization over the 5-exo-dig. |
| Catalyst | Use Indium(III) Chloride ( | |
| Temperature | Controlled Microwave (100°C, 10 min) | Kinetic control often favors the desired pyrazolo[3,4-b]pyridine over the thermodynamic byproduct. |
Decision Matrix for Regiocontrol:
-
If N1-alkylation is observed: Increase steric bulk on the catalyst (switch to bulky Lewis acids like
). -
If C-alkylation is stalled: The catalyst is likely deactivated by the basic amine. Switch to a Brønsted acidic ionic liquid (see Ticket #002).
Ticket #002: Reaction Stalling in One-Pot MCRs
User Report: "My 3-component reaction (Aldehyde + Malononitrile + Aminopyrazole) precipitates a gummy intermediate and stops before aromatization."
Root Cause Analysis
This is a classic "Knoevenagel-Michael Mismatch." The reaction proceeds in three steps:
-
Knoevenagel Condensation: Aldehyde + Active Methylene
Arylidene intermediate. -
Michael Addition: Aminopyrazole adds to Arylidene.
-
Cyclization & Aromatization: Ring closure and oxidation.
The Failure Point: If the catalyst is too basic (e.g., Piperidine), Step 2 is fast, but Step 3 (Cyclization) stalls because the intermediate lacks the electrophilicity to close the ring. If too acidic, the aminopyrazole is protonated and deactivated.
The Fix: Dual-Function Catalysis (Ionic Liquids)
Use [Et3NH][HSO4] (Triethylammonium hydrogen sulfate). It acts as both solvent and catalyst, providing a "proton shuttle" mechanism that accelerates the cyclization step without deactivating the amine nucleophile.
Standard Operating Procedure (SOP): Ionic Liquid Protocol
-
Scale: 1.0 mmol
-
Reagents:
-
Aldehyde (1.0 eq)[1]
-
Malononitrile (1.0 eq)
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 eq)
-
Catalyst/Solvent: [Et3NH][HSO4] (0.5 mL - approx 20 mol%)
-
Step-by-Step:
-
Mixing: Combine all reagents in a 10 mL reaction vial. No organic solvent is needed.
-
Activation: Heat to 100°C with vigorous stirring. The mixture will become a homogeneous melt.
-
Monitoring: Check TLC at 15 mins. The ionic liquid stabilizes the polar transition state, typically driving conversion >90% within 20 mins.
-
Work-up (The "Crash Out"): Cool to room temperature. Add Water (5 mL) and stir for 5 mins.
-
Isolation: The hydrophobic product will precipitate as a solid. Filter, wash with water/ethanol (9:1), and dry.
-
Note: The filtrate containing the Ionic Liquid can be dried under vacuum and reused up to 4 times.
-
Ticket #003: Green Scaling & Catalyst Recovery
User Report: "We need to scale this to gram-quantities but cannot use column chromatography for purification. We also need to eliminate chlorinated solvents."
Solution: Magnetic Nanocatalysis (
Systems)
For scale-up, heterogeneous catalysis is non-negotiable. The
Comparative Data: Catalyst Performance
Target: 6-amino-4-phenyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile[2]
| Catalyst System | Yield (%) | Time (min) | Reusability | Purification Method |
| L-Proline (10 mol%) | 78% | 120 | Poor | Column Chromatography |
| [bmim]OH (Ionic Liquid) | 88% | 30 | Good (4 cycles) | Water Wash + Recrystallization |
| 92% | 15 | Excellent (Magnetic) | Magnetic Decantation | |
| Reflux (Ethanol, No Cat) | 45% | 300 | N/A | Column Chromatography |
Visualizing the Workflow
Diagram 1: The Mechanistic Pathway & Failure Points
This diagram illustrates the critical 3-component pathway. Note the "Stall Point" where weak catalysts fail to drive the final cyclization.
Caption: The One-Pot Multicomponent Reaction (MCR) pathway. The transition from Michael Adduct to Cyclic Intermediate is the rate-determining step requiring effective acid/base catalysis.
Diagram 2: Catalyst Selection Decision Tree
Use this logic flow to select the correct catalyst for your specific constraints.
Caption: Decision matrix for selecting the optimal catalytic system based on substrate sensitivity and purification requirements.
References
-
Ionic Liquid Efficiency
-
Nanocatalysis Mechanisms
-
Solid Acid Catalysis
-
Regioselectivity & Lewis Acids
Sources
- 1. researchgate.net [researchgate.net]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazolo[3,4‐<i>b</i>]pyridin‐6‐ones [ouci.dntb.gov.ua]
Technical Support Center: Permeability Optimization for 1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives
Status: Operational Current Ticket: #PYR-34B-PERM Subject: Addressing Low Cell Permeability & Bioavailability Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Diagnostic Hub: Root Cause Analysis
Welcome to the technical support interface. If you are observing poor cellular accumulation (
The "Hidden" Polarity Trap (Tautomerism)
While you may have designed the molecule as the 4-hydroxy (enol) tautomer to engage in H-bonding with kinase hinge regions, this scaffold exists in equilibrium with the 4-oxo (lactam) form.
-
The Problem: The 4-oxo tautomer (1,4-dihydro-4-oxo-pyrazolo[3,4-b]pyridine) exposes a hydrogen bond donor (NH) and a strong acceptor (C=O). This significantly increases the Topological Polar Surface Area (TPSA) and desolvation penalty, creating a barrier to passive membrane diffusion.
-
The Symptom: A discrepancy between calculated LogP (cLogP) and experimental LogD. cLogP algorithms often default to the aromatic "ol" form, overestimating lipophilicity.
Lysosomal Trapping (The "Basic" Trap)
The pyrazolo[3,4-b]pyridine core is a weak base.
-
The Mechanism: Uncharged molecules diffuse into lysosomes (pH ~4.5-5.0).[1] Inside, they become protonated (cationic) and cannot diffuse back out.
-
The Symptom: Low recovery in Caco-2 assays (<70%) and high Volume of Distribution (
) in vivo, often mistaken for tissue binding.
Visualizing the Permeability Barrier
The following diagram illustrates the tautomeric equilibrium and the decision logic for troubleshooting permeability issues.
Figure 1: Decision matrix for identifying whether permeability issues stem from tautomeric polarity or basicity-driven trapping.
Synthetic Troubleshooting Guides (The "How-To")
Issue A: The 4-OH Group is Killing Permeability
If the 4-hydroxyl group is not strictly required for H-bonding (or can be mimicked), "locking" the tautomer is the most effective fix.
Protocol: Bioisosteric Replacement & Masking
-
Chlorination (Intermediate): Convert the 4-ol to 4-Cl using
. The 4-Cl derivative is lipophilic and lacks the H-bond donor.-
Reaction: Reflux 1H-pyrazolo[3,4-b]pyridin-4-ol in
(neat) for 4-6h.
-
-
Etherification (O-alkylation): Displacement of the chloride with alkoxides.
-
Note: Direct alkylation of the 4-ol often yields N-alkylation (pyridone form). Using the 4-Cl intermediate ensures O-alkylation.
-
Benefit: Reduces TPSA by ~10-15 Ų.
-
-
Scaffold Hopping: If the H-bond donor is essential, consider moving the nitrogen.
-
Alternative: 1H-pyrazolo[3,4-d]pyrimidine (bioisostere) often has different pKa profiles while maintaining kinase hinge binding capability.
-
Data Comparison: Substituent Effects on Permeability
| Substituent at C4 | Electronic Effect | TPSA (Ų) | Predicted Permeability | Risk Factor |
| -OH (Tautomeric) | H-bond Donor/Acceptor | ~45-55* | Low | High (Tautomerism) |
| -Cl | Lipophilic | ~13 | High | Metabolic Stability |
| -OCH3 | H-bond Acceptor | ~22 | Medium-High | Metabolic Demethylation |
| -NH2 | H-bond Donor | ~38 | Medium | Efflux Substrate |
*TPSA varies based on the dominant tautomer in solution.
Issue B: Lysosomal Trapping (High Basicity)
If your compound has good lipophilicity (LogD > 2) but accumulates in cells without transiting (high accumulation, low transport), it is likely trapped in lysosomes.
Protocol: Basicity Modulation To reduce the pKa of the pyridine nitrogen (typically ~5-7) below the threshold for trapping (pKa < 6 is ideal):
-
Introduce Electron Withdrawing Groups (EWG):
-
Add -F or -CF3 at position C5 or C6.
-
Effect: This pulls electron density from the pyridine nitrogen, lowering its pKa and reducing protonation in the lysosome.
-
-
Validation Experiment:
-
Run a Caco-2 assay with and without NH4Cl (10 mM) or Bafilomycin A1 (100 nM) .
-
Result: If permeability significantly increases or recovery improves with these agents, lysosomal trapping is confirmed.
-
Frequently Asked Questions (FAQs)
Q1: My compound shows high potency in enzymatic assays but zero activity in whole-cell assays. Is this permeability? A: Likely, yes. The 1H-pyrazolo[3,4-b]pyridin-4-one tautomer (the "oxo" form) is highly polar. Even if it binds the enzyme well, it cannot cross the lipid bilayer.
-
Action: Synthesize the O-difluoromethyl (
) analog. This acts as a lipophilic H-bond donor mimic (weak donor) and often restores permeability while maintaining binding.
Q2: Why is my Caco-2 mass balance (recovery) so low (<60%)? A: This is a hallmark of lysosomal trapping or non-specific binding to the plastic/monolayer.
-
Action: Check the pKa.[2][3] If the basic pKa is > 7.5 and LogP > 2.5, the compound is sequestered in lysosomes. This is not necessarily bad for efficacy (it creates a drug reservoir) but complicates permeability data interpretation.
Q3: Can I use a prodrug strategy? A: Yes. If the 4-OH is critical for binding:
-
Phosphate Prodrug: Phosphorylate the 4-OH. This increases solubility and prevents the "oxo" tautomer formation. Phosphatases will cleave it in plasma/cells.
-
Carbamate Prodrug: Mask the N1 or the 4-OH with a carbamate. This increases lipophilicity temporarily to cross the membrane.
References
-
Tautomerism & Stability: Alkorta, I., & Elguero, J. (2004). "Tautomerism of 1H-pyrazolo[3,4-b]pyridines." Journal of Chemical Information and Computer Sciences.
-
SAR & Permeability Optimization: Zhu, Y., et al. (2022). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Lysosomal Trapping Mechanism: Kazmi, F., et al. (2013). "Lysosomal sequestration of weak bases: a comprehensive analysis of the physicochemical and structural features." Drug Metabolism and Disposition.
-
Assay Troubleshooting: Simulations Plus. (2022).[2][4][5] "Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development." Biopharmaceutics & Drug Disposition.
Sources
- 1. criver.com [criver.com]
- 2. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Anomalies in 1H-pyrazolo[3,4-b]pyridin-4-ol
Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Topic: Diagnostic protocols for interpreting unexpected chemical shifts, peak broadening, and missing signals in the NMR spectra of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine scaffolds.
The Core Issue: The "Identity Crisis" of Heterocycles
If your 1H NMR spectrum for 1H-pyrazolo[3,4-b]pyridin-4-ol looks "wrong"—specifically if the aromatic region is less populated than expected or if peaks are shifted significantly upfield—you are likely observing a tautomeric equilibrium rather than a synthesis failure.
In solution, particularly in polar aprotic solvents like DMSO-
Quick Diagnostic Checklist
-
Missing OH signal? It is likely an exchangeable NH proton now, often broadened into the baseline.
-
Upfield Aromatic Proton? A doublet around 6.0–6.5 ppm is characteristic of the C5-H in the pyridone-like form, not an impurity.
-
Extra NH signal? You may see a broad singlet >11 ppm belonging to the pyridine nitrogen (N7-H).
Diagnostic Workflow
Use this decision tree to isolate the cause of your spectral anomalies.
Figure 1: Decision matrix for diagnosing spectral anomalies in fused hydroxypyridine systems.
Detailed Troubleshooting Guide & FAQs
Issue 1: "I synthesized the 4-hydroxy compound, but I see a doublet at 6.0 ppm. Is my ring saturated?"
Diagnosis: No, your ring is intact. This is the C5-H proton of the 4-oxo tautomer .
Explanation:
In the 4-ol (enol) form, the pyridine ring is fully aromatic, and the C5-H would appear around 6.8–7.2 ppm . However, the 4-one (keto) form breaks the aromaticity of the pyridine ring (though some resonance remains). The C5 position becomes
Verification Protocol:
-
Solvent Swap: Run the sample in TFA-d (Trifluoroacetic acid-d). The strong acid will protonate the oxygen, forcing the molecule back toward the aromatic 4-hydroxy pyridinium form.
-
Result: The 6.0 ppm peak should shift downfield to >7.5 ppm.
-
Issue 2: "My OH peak is missing."
Diagnosis: It is likely existing as an NH proton in rapid exchange or broadened into the baseline.
Explanation:
In the keto form, the proton resides on N7 (pyridine nitrogen) or N1 (pyrazole nitrogen). These protons are acidic and exchange rapidly with trace water in DMSO-
-
Observation: Look for a very broad "hump" between 11.0–14.0 ppm .
-
Action: Dry your DMSO over molecular sieves or lower the temperature to 273 K to slow the exchange and sharpen the signal.
Issue 3: "I see double sets of peaks. Is it a mixture of isomers?"
Diagnosis: It could be slow-exchange tautomers or aggregation .
Explanation:
Pyrazolo[3,4-b]pyridines are planar and prone to
Verification Protocol (Concentration Gradient):
-
Prepare samples at 1 mM and 10 mM .
-
If peaks shift significantly (>0.05 ppm) between samples, aggregation is the cause.
-
If peak positions are stable but ratios change, it is tautomerism .
Data Reference: Expected Chemical Shifts
Use this table to benchmark your spectrum. Note that values are approximate and solvent-dependent.
| Position | Proton | Expected Shift (Enol / Aromatic) | Expected Shift (Keto / Pyridone) | Multiplicity |
| C3 | Pyrazole-H | 8.0 – 8.5 ppm | 8.0 – 8.4 ppm | Singlet |
| C5 | Pyridine-H | 6.8 – 7.2 ppm | 5.8 – 6.4 ppm | Doublet ( |
| C6 | Pyridine-H | 8.2 – 8.6 ppm | 7.6 – 8.0 ppm | Doublet ( |
| N1/N7 | NH | ~13.0 ppm (Broad) | 11.0 – 14.0 ppm (Broad) | Broad Singlet |
| C4 | OH | ~10.0 – 11.0 ppm | Absent | Broad Singlet |
Table 1: Comparative chemical shifts for the two dominant tautomers in DMSO-
Common Impurity Signals in DMSO-
Before assuming side-reactions, rule out these common contaminants introduced during workup.
| Contaminant | Chemical Shift ( | Multiplicity | Source |
| Water | 3.33 | Broad Singlet | Wet DMSO / Hygroscopic sample |
| Methanol | 3.16 (CH | Singlet | Recrystallization solvent |
| Ethanol | 1.06 (t), 3.44 (q), 4.3 (OH) | Triplet/Quartet | Wash solvent |
| Dichloromethane | 5.76 | Singlet | Extraction solvent |
| Ethyl Acetate | 1.17 (t), 1.99 (s), 4.03 (q) | Multiplet | Column chromatography |
References
-
Tautomerism in Hydroxypyridines : Forlani, L., & Cristoni, G. (2010). 4-Hydroxypyridine-Tautomerism. ChemTube3D. Link
-
NMR Solvent Impurities : Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Link
-
Pyrazolo[3,4-b]pyridine Synthesis & Characterization : Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry. Link
-
Tautomeric Equilibrium in N-Heterocycles : Claramunt, R. M., et al. (2006). The Tautomerism of 1H-Pyrazolo[3,4-b]pyridine. Arkivoc. Link
Validation & Comparative
Structure-activity relationship (SAR) studies of 1H-pyrazolo[3,4-b]pyridin-4-ol analogs.
Technical Guide: SAR & Optimization of 1H-pyrazolo[3,4-b]pyridin-4-ol Analogs
Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere of purine. While the 4-amino derivatives are widely recognized as potent kinase inhibitors (e.g., ALK, TBK1, CDK), the 4-hydroxy (4-ol) analogs—often existing as their 4-one tautomers—occupy a unique niche. They serve dual roles: as active antimicrobial/antidiabetic agents and as critical, versatile intermediates for accessing high-affinity kinase inhibitors. This guide objectively compares the 4-ol series against its 4-amino functionalized alternatives, detailing the synthetic regioselectivity challenges and the structural logic driving their biological activity.
Synthesis & Regioselectivity: The "Ibrahim-Ghaedi" Paradox
The synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol is deceptively simple but fraught with regiochemical ambiguity. The standard approach involves the cyclocondensation of 5-aminopyrazoles with
The Core Challenge: A critical technical nuance often overlooked in standard literature is the regioselectivity of the ring closure.
-
Path A (4-OH isomer): Attack of the exocyclic amine on the ketone, followed by cyclization on the ester.
-
Path B (6-OH isomer): Attack of the exocyclic amine on the ester, followed by cyclization on the ketone.
Expert Insight: Conflicting reports exist in the literature.[1] Ibrahim et al. reported the formation of the 4-hydroxy isomer using ethyl acetoacetate derivatives, whereas Ghaedi et al. reported 6-hydroxy isomers under similar conditions.[1] In practice, the regioselectivity is heavily dictated by the electrophilicity of the
Visualization: Synthetic Divergence
Caption: Divergent synthesis pathways for pyrazolo[3,4-b]pyridines. Control over Path A vs. Path B is critical for scaffold purity.
SAR Comparison: 4-ol vs. 4-Amino Alternatives
The 4-ol analogs generally exhibit moderate potency as kinase inhibitors compared to their 4-amino counterparts. The 4-hydroxyl group (or 4-oxo tautomer) functions primarily as a hydrogen bond acceptor/donor pair, whereas the 4-amino group often engages in critical salt bridges or hydrophobic interactions within the ATP-binding pocket.
Comparative Data: Biological Activity Profile
| Feature | 4-OH / 4-One Analogs | 4-Amino / 4-Alkoxy Alternatives | Mechanistic Rationale |
| Primary Activity | Antimicrobial, Antidiabetic ( | Kinase Inhibition (ALK, TBK1, CDK) | 4-OH mimics H-bond donors in bacterial enzymes; 4-NH fits kinase hinge regions. |
| Potency (IC50) | nM range (e.g., 0.2 nM for TBK1) | 4-Amino substituents allow access to hydrophobic back pockets (gatekeeper residues). | |
| Solubility | Moderate (H-bond networking) | High (often solubilized as salts) | Amino groups improve pKa profile for drug-likeness. |
| Synthetic Role | Scaffold / Intermediate | Final Drug Candidate | 4-OH is the precursor to 4-Cl, which is displaced by amines. |
Detailed SAR Analysis
-
Position 4 (The Pivot Point):
-
4-OH: Exhibits tautomerism with the pyridone form. This planar structure intercalates well in DNA (topoisomerase inhibition) and binds bacterial targets but lacks the steric bulk to displace water networks in deep kinase pockets.
-
4-Amino (Alternative): Substitution with bulky amines (e.g., N-methylpiperazine) at this position is the single most effective modification for kinase selectivity. For example, compound 15y (TBK1 inhibitor) and 10g (ALK inhibitor) utilize this position to interact with specific residues like Glu or Asp in the active site.
-
-
Position 1 (N-1):
-
Aryl/Alkyl: Essential for hydrophobic anchoring. A phenyl ring at N-1 is common for antimicrobial activity, while smaller alkyl groups (methyl, isopropyl) are often preferred for kinase inhibitors to reduce steric clash with the solvent front.
-
-
Position 6 (C-6):
-
Electron Withdrawal: Introduction of electron-withdrawing groups (CF3, CN) here can modulate the acidity of the 4-OH proton, influencing tautomeric ratios and binding affinity.
-
Mechanism of Action: Binding Mode Differences
The transition from 4-ol to 4-amino fundamentally alters the binding paradigm.
-
4-One Form (Tautomer of 4-ol): Acts as a dual H-bond acceptor (carbonyl) and donor (NH).
-
4-Amino Form: Acts primarily as an H-bond donor, often reaching into the "hinge region" of kinases (e.g., ATP binding site of CDK1 or ALK).
Caption: The 4-amino substitution (right) enables tighter binding to the kinase hinge region compared to the 4-one tautomer (left).
Experimental Protocols
Protocol A: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine Core
Self-Validating Step: Monitor the disappearance of the characteristic enamine peaks via TLC (Ethyl Acetate:Hexane 1:1).
-
Reactants: Mix 5-amino-3-methyl-1-phenylpyrazole (10 mmol) and ethyl acetoacetate (12 mmol) in glacial acetic acid (20 mL).
-
Cyclization: Reflux at 110°C for 6–8 hours.
-
Isolation: Cool the mixture to room temperature. Pour into crushed ice (100 g).
-
Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
-
Characterization: 1H NMR (DMSO-d6) should show a singlet around
12.0–13.0 ppm (OH/NH tautomer) and absence of ethyl ester signals.
Protocol B: Kinase Inhibition Assay (Radiometric)
Used to compare 4-ol vs 4-amino potency against targets like ALK or TBK1.
-
Preparation: Prepare kinase buffer (20 mM MOPS, pH 7.0, 10 mM Mg-acetate).
-
Incubation: Incubate the pyrazolo-analog (varying concentrations) with the recombinant kinase (e.g., ALK-L1196M) and substrate (e.g., Poly Glu:Tyr) for 15 mins at room temperature.
-
Initiation: Add [
-33P]-ATP to initiate the reaction. -
Termination: Stop reaction after 20 mins with 3% phosphoric acid.
-
Measurement: Spot onto P81 filter paper, wash, and count via scintillation.
-
Data Analysis: Plot % inhibition vs. log[concentration] to derive IC50.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Scientific Reports. Link
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. Link
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines. Journal of Applied Pharmaceutical Science. Link
Sources
Comparative In Vivo Efficacy of 1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives: A Guide for Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, analogous to purine bases, making it a fertile ground for the development of novel therapeutics. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimalarial properties. This guide provides a comparative analysis of the in vivo efficacy of select 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives, offering insights into their therapeutic potential and positioning against existing alternatives. The focus is on presenting experimental data from preclinical models to aid researchers and drug development professionals in their decision-making processes.
A search on DrugBank has revealed that 14 1H-pyrazolo[3,4-b]pyridines are in various stages of research and development, with seven classified as experimental, five as investigational, and two already approved for clinical use. This underscores the clinical relevance and translational potential of this class of compounds.
Kinase Inhibition: A Primary Mechanism of Action
Many 1H-pyrazolo[3,4-b]pyridine derivatives exert their therapeutic effects through the inhibition of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibition in Oncology
Aberrant FGFR signaling is implicated in the pathogenesis of several cancers, including bladder, lung, and breast cancer. This makes FGFRs attractive targets for therapeutic intervention.
A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR kinase inhibitors. One promising candidate, compound 7n , demonstrated significant in vivo antitumor activity in a FGFR1-driven H1581 xenograft model. The design of these derivatives was inspired by AZD4547, a known FGFR inhibitor in clinical trials, with the goal of achieving higher potency and selectivity over VEGFR2.
Comparative Analysis: Compound 7n vs. AZD4547
| Compound | Target IC50 (FGFR1) | Off-Target IC50 (VEGFR2) | In Vivo Model | Efficacy |
| Compound 7n | Not specified | Not specified | H1581 xenograft | Significant antitumor activity |
| AZD4547 | 0.2 nM | 24 nM | Various | Excellent in vivo efficacy |
The strategic design of compound 7n, incorporating a 1H-pyrazolo[3,4-b]pyridine scaffold with specific chlorine substitutions, aimed to enhance selectivity for FGFR over VEGFR2, a common off-target that can lead to unwanted side effects.
TANK-Binding Kinase 1 (TBK1) Inhibition in Immuno-Oncology
TBK1 is a key player in innate immunity and has emerged as a therapeutic target in cancer. It is involved in signaling pathways that can either promote or suppress tumor growth depending on the context.
Researchers have identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Compound 15y from one such study exhibited an exceptionally low IC50 value of 0.2 nM for TBK1 and demonstrated the ability to inhibit downstream IFN signaling. While in vivo data for 15y is not yet published, another potent TBK1/IKKε inhibitor with a similar scaffold, compound 3 , has been shown to enhance the response to PD-1 blockade in vivo.
Comparative Landscape of TBK1 Inhibitors
| Compound | Target IC50 (TBK1) | In Vivo Activity |
| Compound 15y | 0.2 nM | Pending |
| Compound 3 | 1.0 nM | Enhances PD-1 blockade response |
| GSK8612 | pKd of 8.0 | Probe for in vivo models |
| BAY-985 | 2 nM | Weak antitumor activity in a xenograft model |
The development of highly potent and selective TBK1 inhibitors like compound 15y holds promise for novel immuno-oncology therapies.
Tropomyosin Receptor Kinase (TRK) Inhibition
TRK fusions are oncogenic drivers in a variety of tumors. A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. Compound C03 showed promising activity with an IC50 of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Mutations in the ALK gene can lead to resistance to targeted therapies in non-small cell lung cancer. A novel 1H-pyrazolo[3,4-b]pyridine derivative, 10g , was identified as a potent inhibitor of the crizotinib-resistant ALK-L1196M mutant, with an IC50 of less than 0.5 nM. Compound 10g strongly suppressed the proliferation of cancer cells harboring the ALK mutation.
Anti-inflammatory Properties
Chronic inflammation is a key component of many diseases. Pyrazolopyridine derivatives have been investigated for their anti-inflammatory potential. A study focusing on pyrazolopyridines derived from curcumin analogues identified compounds that could interact with the COX-2 receptor. In vivo anti-inflammatory tests confirmed that one of the synthesized compounds demonstrated good anti-inflammatory activities.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial.
In Vivo Xenograft Model for Anticancer Efficacy
This protocol outlines a standard procedure for evaluating the in vivo antitumor activity of a 1H-pyrazolo[3,4-b]pyridine derivative.
Workflow for In Vivo Xenograft Studies
Caption: Workflow for a typical in vivo xenograft study.
Step-by-Step Methodology:
-
Animal Husbandry: Use immunodeficient mice (e.g., BALB/c nude) and allow for a one-week acclimatization period.
-
Cell Line Preparation: Culture a relevant human cancer cell line (e.g., H1581 for FGFR studies) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the 1H-pyrazolo[3,4-b]pyridine derivative (e.g., compound 7n) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage).
-
Data Collection: Measure tumor volume and body weight at regular intervals throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach a specified size or at the end of the study period.
-
Analysis: Calculate the tumor growth inhibition for the treatment group compared to the control group.
Signaling Pathway Visualization
Understanding the mechanism of action of these derivatives requires visualizing the signaling pathways they modulate.
FGFR Signaling Pathway and Inhibition
Caption: Inhibition of the FGFR signaling pathway.
This diagram illustrates how FGF binding to its receptor initiates a signaling cascade that promotes cancer cell proliferation, and how 1H-pyrazolo[3,4-b]pyridine derivatives like compound 7n can block this process.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives represent a versatile and promising class of compounds with significant in vivo efficacy in various disease models, particularly in oncology. Their ability to be tailored for high potency and selectivity against key therapeutic targets like FGFR and TBK1 makes them attractive candidates for further drug development.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and improve bioavailability. Additionally, exploring the potential of these derivatives in combination therapies, for instance with immune checkpoint inhibitors, could unlock synergistic effects and overcome treatment resistance. The continued investigation of this privileged scaffold is warranted to translate the promising preclinical findings into novel and effective clinical therapies.
References
- A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified
A Comparative Guide to the Synthetic Routes of 1H-pyrazolo[3,4-b]pyridin-4-ol
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors. The 4-hydroxy substituted analogue, 1H-pyrazolo[3,4-b]pyridin-4-ol, is a particularly important intermediate, allowing for further functionalization to explore structure-activity relationships. This guide provides an in-depth comparison of the two most prevalent synthetic strategies for accessing this key molecule, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Introduction to the Core Synthetic Strategies
The synthesis of the 1H-pyrazolo[3,4-b]pyridin-4-ol core can be broadly categorized into two distinct approaches, each with its own set of advantages and challenges for the research chemist.
-
Route A: Pyridine Annulation onto a Pre-existing Pyrazole Core. This convergent approach, most notably exemplified by the Gould-Jacobs reaction, builds the pyridine ring onto a readily available aminopyrazole precursor. It is a classic and robust method for constructing the fused bicyclic system.
-
Route B: Pyrazole Annulation onto a Pre-existing Pyridine Core. This strategy begins with a functionalized pyridine ring and subsequently constructs the pyrazole moiety. This approach can be advantageous when substituted pyridines are more accessible or cost-effective starting materials.
This guide will dissect each route, presenting detailed experimental protocols, mechanistic underpinnings, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Route A: Pyridine Annulation via the Gould-Jacobs Reaction
This is arguably the most direct and widely cited method for the synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol. The strategy relies on the cyclocondensation of a 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.
Causality of Experimental Design
The Gould-Jacobs reaction is a powerful tool for quinoline and related heterocyclic synthesis.[1] Its application to aminopyrazoles provides a direct entry to the pyrazolo[3,4-b]pyridine system. The reaction proceeds in two key stages:
-
Initial Condensation: The nucleophilic amino group of 3-aminopyrazole attacks the electrophilic enol ether carbon of DEEM, leading to the displacement of ethanol and the formation of a stable aminomethylenemalonate intermediate. This step is typically fast and proceeds under mild conditions.
-
Thermal Cyclization: The crucial ring-closing step requires significant thermal energy. At elevated temperatures (typically >200 °C), an intramolecular cyclization occurs where a ring nitrogen of the pyrazole attacks one of the ester carbonyls, followed by elimination of a second molecule of ethanol to form the pyridone ring. This high-temperature, often solvent-free, condition drives the reaction towards the thermodynamically stable fused product. Dowtherm A or diphenyl ether are common high-boiling solvents for this purpose, ensuring a controlled and uniform high temperature.
A critical feature of this route is that by omitting the final chlorination step (often performed with reagents like phosphorus oxychloride, POCl₃), the reaction directly yields the desired 4-hydroxy (or its tautomeric 4-oxo) product.[2]
Visualizing the Gould-Jacobs Pathway
Caption: The Gould-Jacobs pathway to 1H-pyrazolo[3,4-b]pyridin-4-ol.
Detailed Experimental Protocol: Gould-Jacobs Synthesis
Step 1: Synthesis of Diethyl 2-((1H-pyrazol-5-amino)methylene)malonate
-
To a stirred solution of 3-aminopyrazole (1.0 eq) in ethanol, add diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting aminopyrazole is consumed.
-
Cool the reaction mixture to room temperature. The intermediate product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate.
Step 2: Thermal Cyclization to 1H-pyrazolo[3,4-b]pyridin-4-ol
-
Add the dried aminomethylenemalonate intermediate (1.0 eq) to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a reflux condenser.
-
Heat the mixture to a high temperature (typically 250-260 °C) with vigorous stirring.
-
Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Allow the mixture to cool to below 100 °C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent, and dry under vacuum.
Route B: Pyrazole Annulation onto a Pyridine Core
This alternative strategy commences with a suitably functionalized pyridine derivative and constructs the pyrazole ring in a subsequent step. A highly efficient example involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with a hydrazine source.[3]
Causality of Experimental Design
This route hinges on a cyclocondensation reaction to form the pyrazole ring. The key steps are:
-
Hydrazone Formation: The aldehyde group of the pyridine starting material reacts with hydrazine (or a substituted hydrazine/hydroxylamine) to form a hydrazone intermediate.
-
Intramolecular Nucleophilic Aromatic Substitution (SNAr): The terminal nitrogen of the hydrazone then acts as an intramolecular nucleophile, displacing the chlorine atom at the C2 position of the pyridine ring. This ring-closing step is the crucial annulation that forms the pyrazole ring. The reaction is typically facilitated by a base to deprotonate the hydrazone, increasing its nucleophilicity.
This method produces the core 1H-pyrazolo[3,4-b]pyridine scaffold.[3] To arrive at the target 1H-pyrazolo[3,4-b]pyridin-4-ol, subsequent functionalization at the 4-position is required. A common and effective method is the introduction of a chlorine atom at the 4-position, followed by hydrolysis. The 4-chloro derivative can often be synthesized via the Gould-Jacobs reaction followed by treatment with POCl₃.[2] This 4-chloro intermediate is highly susceptible to nucleophilic substitution.[4] Hydrolysis, typically under basic conditions, can then replace the chlorine with a hydroxyl group.
Visualizing the Pyridine-First Pathway
Caption: Pyrazole annulation onto a pyridine core, followed by functionalization.
Detailed Experimental Protocol: Pyridine-First Synthesis
Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine [3]
-
In a reaction vessel, dissolve 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) in dimethylformamide (DMF).
-
Add hydroxylamine hydrochloride (a source for the N-N bond, though hydrazine hydrate is more direct) or hydrazine hydrate (1.1 eq) and a base such as triethylamine (2.0 eq).
-
Heat the mixture to 60-80 °C and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction, and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization to obtain the 1H-pyrazolo[3,4-b]pyridine core.
Step 2: Conversion to 1H-pyrazolo[3,4-b]pyridin-4-ol (via a 4-chloro intermediate)
Note: This often starts from the 4-hydroxy compound prepared via the Gould-Jacobs reaction.
-
Chlorination: Reflux 1H-pyrazolo[3,4-b]pyridin-4-ol (prepared via Route A) in excess phosphorus oxychloride (POCl₃) for 2-4 hours.[5]
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Quench the residue by slowly adding it to crushed ice. Neutralize with a base (e.g., NaHCO₃) and extract the 4-chloro-1H-pyrazolo[3,4-b]pyridine product with an organic solvent.
-
Hydrolysis: Dissolve the purified 4-chloro derivative in a suitable solvent (e.g., aqueous ethanol) and add an aqueous base like sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Cool the reaction, acidify to a neutral pH to precipitate the product.
-
Collect the solid 1H-pyrazolo[3,4-b]pyridin-4-ol by filtration, wash with water, and dry.
Performance Comparison: Route A vs. Route B
| Parameter | Route A: Gould-Jacobs | Route B: Pyridine-First Annulation |
| Overall Steps | 2 steps (Condensation, Cyclization) | 3+ steps (Core Synthesis, Chlorination, Hydrolysis) |
| Overall Yield | Moderate to Good (Typically 50-70%) | Variable; core synthesis can be high (e.g., 85%[3]), but subsequent steps reduce overall yield. |
| Starting Materials | 3-Aminopyrazole, Diethyl Ethoxymethylenemalonate | 2-Chloro-3-pyridinecarboxaldehyde, Hydrazine |
| Key Reagents | High-boiling solvent (e.g., Dowtherm A) | DMF, Triethylamine, POCl₃, NaOH |
| Reaction Conditions | High Temperature (>250 °C) for cyclization | Moderate temperatures for core synthesis; harsh reagents (POCl₃) for functionalization. |
| Scalability | Good; thermal cyclization is robust. | Good; individual steps are standard procedures. |
| Advantages | - More direct route to the 4-hydroxy product.- Fewer overall synthetic steps.- Avoids harsh chlorinating agents if targeting the 4-ol directly. | - High yield for the core scaffold synthesis.- Starts from a potentially cheaper pyridine base material. |
| Disadvantages | - Requires very high temperatures.- High-boiling solvents can be difficult to remove completely.- 3-Aminopyrazole can be more expensive than simple pyridines. | - Less direct; requires multiple steps to reach the final product.- Involves hazardous reagents like POCl₃.- Overall yield is likely lower due to the multi-step sequence. |
Conclusion for the Practicing Scientist
For the direct synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol , the Gould-Jacobs reaction (Route A) stands out as the superior and more elegant strategy. Its primary advantage is its convergency, delivering the target molecule in just two high-yielding steps from commercially available precursors. The avoidance of harsh chlorinating and hydrolytic steps simplifies the workflow, reduces waste, and improves the overall efficiency. While the high-temperature cyclization requires specific equipment, it is a reliable and scalable transformation.
Route B is a viable alternative, particularly if a large supply of the unsubstituted 1H-pyrazolo[3,4-b]pyridine core is needed for other derivatizations. The initial pyrazole annulation is efficient. However, as a dedicated route to the 4-hydroxy analogue, it is more circuitous and likely to result in a lower overall yield compared to the Gould-Jacobs approach. The necessity of a multi-step functionalization sequence adds complexity and introduces potentially hazardous reagents.
Therefore, for researchers and drug development professionals aiming to synthesize 1H-pyrazolo[3,4-b]pyridin-4-ol, the Gould-Jacobs pathway is the recommended and more efficient choice.
References
-
Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(9), 2943. [Link]
-
Danel, A.; Gondek, E.; Kucharek, M.; Szlachcic, P.; Gut, A. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules2022 , 27(9), 2775. [Link]
-
Danel, A.; et al. 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI2022 . [Link]
-
Donaire-Arias, A.; et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull Research Repository2022 . [Link]
-
Wikipedia contributors. Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]
- CN102050771A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google P
-
Nguyen, Y.; et al. Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate2025 . [Link]
-
Danel, A.; et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI2022 . [Link]
-
El-Emary, T. I.; Abdel-Mohsen, S. A. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate2018 . [Link]
-
Donaire-Arias, A.; et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI2022 . [Link]
-
de Oliveira, C. S.; et al. Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate2008 . [Link]
-
Xu, G.; et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry2022 . [Link]
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Elnagdi, M. H.; et al. Recent developments in aminopyrazole chemistry. Arkivoc2009 . [Link]
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Shawali, A. S.; et al. Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[2][6][7]Triazino[5,6-b]quinoline Derivatives. ResearchGate2016 . [Link]
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Kappe, C. O.; et al. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate1992 . [Link]
-
Bagley, M. C.; et al. Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. PubMed2010 . [Link]
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Foks, H.; et al. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica1995 . [Link]
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OC hem simplified. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube2018 . [Link]
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Karageorgis, G.; et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing2021 . [Link]
-
PrepChem. Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. [Link]
-
All Chemistry. Nucleophilic substitution of pyridine. YouTube2017 . [Link]
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Comparative Guide: Biological Activity of 1H-Pyrazolo[3,4-b]pyridin-4-ol and Derivatives
Executive Summary
The 1H-pyrazolo[3,4-b]pyridin-4-ol scaffold (often existing in equilibrium with its tautomer, 1H-pyrazolo[3,4-b]pyridin-4(7H)-one ) represents a privileged structure in medicinal chemistry. Unlike simple heterocycles that serve merely as linkers, this fused bicyclic system functions as a bioisostere of the purine ring, making it an exceptional template for ATP-competitive kinase inhibition.
While the parent "4-ol" compound typically exhibits low intrinsic biological activity, it is the critical synthetic precursor to a vast library of potent therapeutics. Through the conversion of the C4-hydroxyl group to a leaving group (e.g., chloride) and subsequent nucleophilic displacement, researchers have developed derivatives with nanomolar potency against targets such as GSK-3
This guide objectively compares these derivatives against standard-of-care agents, supported by experimental data and validated protocols.
Chemical Foundation & Structure-Activity Relationship (SAR)
Tautomerism and Reactivity
The core molecule exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms. In solution, the oxo-form often predominates, but the enol form is chemically accessible for functionalization.
-
Core Scaffold: 1H-pyrazolo[3,4-b]pyridine.[1][2][3][4][5][6]
-
Key Functional Handle: C4-OH (allows conversion to C4-Cl, then C4-NH-R).
-
Bioisosterism: Mimics the adenine core of ATP, facilitating binding to the hinge region of kinase domains.
SAR Visualization
The following diagram illustrates the critical substitution points and their impact on biological activity.
Figure 1: Structure-Activity Relationship (SAR) map of the pyrazolo[3,4-b]pyridine scaffold.
Comparative Analysis: Oncology (Kinase Inhibition)
The most significant application of this scaffold is in oncology, specifically as ATP-competitive inhibitors.
Target: TBK1 (TANK-binding kinase 1)
TBK1 is a key regulator of innate immunity and cancer cell survival.[7] Derivatives of the 4-ol scaffold have shown superior potency compared to standard inhibitors like BX795.
Comparative Data: TBK1 Inhibition
| Compound | Structure Description | IC50 (TBK1) | Selectivity Profile | Source |
| Compound 15y | Pyrazolo[3,4-b]pyridine deriv.[1][2][3][4][8][9][10][11][12][13] | 0.2 nM | High (vs IKK | [1] |
| BX795 | Aminopyrimidine standard | 7.1 nM | Moderate | [1] |
| MRT67307 | Standard Inhibitor | 28.7 nM | Moderate | [1] |
Insight: Compound 15y utilizes the pyrazolo[3,4-b]pyridine core to form tighter hydrogen bond networks within the ATP binding pocket than the pyrimidine-based BX795.
Target: GSK-3 (Glycogen Synthase Kinase-3 beta)
Inhibition of GSK-3
-
Performance: 6-aryl-substituted pyrazolo[3,4-b]pyridines demonstrate IC50 values in the low nanomolar range (0.6 - 5 nM) .
-
Mechanism: These derivatives act as Type I inhibitors, binding to the active conformation of the kinase.
Target: Topoisomerase II
Unlike kinase inhibition, some derivatives exert anticancer effects via DNA intercalation and Topoisomerase II inhibition.
Comparative Data: Anti-proliferative Activity (NCI-60 Panel)
| Compound | Target Mechanism | GI50 (Avg) | Comparison | Source |
| Compound 8c | Topo II | 1.33 | Comparable to Etoposide | [2] |
| Compound 6b | Dual CDK2/PIM1 Inhibitor | < 5 | High selectivity for HCT-116 | [3] |
Comparative Analysis: Antimicrobial Activity[6][14][15]
While less potent than their anticancer counterparts, specific derivatives have demonstrated significant efficacy against resistant bacterial strains, offering a distinct mechanism of action compared to fluoroquinolones.
Comparative Data: Antibacterial Efficacy (MIC)
| Compound | Organism | MIC ( | Standard (Ciprofloxacin) | Source |
| Compound 3 | E. coli (Gram -) | 0.25 | 0.50 | [4] |
| Compound 4 | S. epidermidis (Gram +) | 0.25 | 4.00 | [4] |
Insight: The pyrazolo[3,4-b]pyridine derivatives (Compounds 3 & 4) showed superior potency against S. epidermidis compared to Ciprofloxacin, suggesting potential utility in treating skin infections caused by resistant Gram-positive bacteria.
Experimental Protocols
Synthesis of the Core Scaffold (Gould-Jacobs Type)
This protocol yields the 4-ol (4-one) core, the starting point for all active derivatives.
Reagents: 5-Amino-3-methyl-1-phenylpyrazole, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.
-
Condensation: Mix 5-amino-3-methyl-1-phenylpyrazole (10 mmol) with EMME (10 mmol) in ethanol (20 mL). Reflux for 4 hours.
-
Isolation: Cool to precipitate the intermediate enamine ester. Filter and dry.
-
Cyclization: Suspend the intermediate in diphenyl ether (10 mL). Heat to 240°C for 1 hour (thermal cyclization).
-
Purification: Cool the mixture; add hexane to precipitate the crude 1H-pyrazolo[3,4-b]pyridin-4-ol . Filter and wash with hexane/ethanol.
-
Validation: Check melting point (>250°C) and
H NMR (Characteristic singlet for H-6).
Functionalization: Conversion to Active Kinase Inhibitor
Objective: Convert the inactive 4-ol to a 4-amino derivative (active pharmacophore).
-
Chlorination: Reflux the 4-ol core in POCl
(excess) for 4 hours to generate the 4-chloro intermediate. Evaporate excess POCl . -
Nucleophilic Substitution: Dissolve 4-chloro intermediate in Isopropanol. Add the desired amine (e.g., aniline derivative) (1.2 eq).
-
Reaction: Reflux for 6-12 hours.
-
Workup: Cool, pour into ice water, and neutralize with NaHCO
. The precipitate is the active kinase inhibitor.
In Vitro Kinase Assay Workflow (TBK1/GSK-3 )
This workflow validates the biological activity of the synthesized derivatives.
Figure 2: Standardized workflow for ATP-competitive kinase inhibition assays.
Mechanistic Pathway: TBK1 Signaling
Understanding the downstream effects of inhibiting TBK1 with these derivatives is crucial for verifying on-target activity in cellular models.
Figure 3: Biological impact of TBK1 inhibition by pyrazolo[3,4-b]pyridine derivatives on the Interferon signaling pathway.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][7]
-
Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Molecules. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
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- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking the ADME Properties of 1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives
Foreword for the Modern Drug Hunter
In the landscape of contemporary drug discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, particularly in the pursuit of novel kinase inhibitors for oncology.[1][2] Its inherent structural features, mimicking the purine core, allow for strategic interactions with the ATP-binding sites of various kinases. However, the journey from a potent hit to a viable clinical candidate is paved with the challenges of optimizing pharmacokinetic properties. A promising inhibitor with poor absorption, rapid metabolism, or unfavorable distribution is destined for failure.
This guide is crafted for researchers, medicinal chemists, and drug development professionals navigating the intricate process of lead optimization. It eschews a rigid, one-size-fits-all template in favor of a dynamic, logic-driven approach to benchmarking the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives. Herein, we will not only detail the "how" of experimental protocols but delve into the "why," providing the causal reasoning behind experimental choices and fostering a deeper understanding of structure-ADME relationships (SAR).
Our objective is to empower you with the knowledge to design and execute a self-validating ADME screening cascade, enabling the selection of compounds with a higher probability of success in preclinical and clinical development.
The Critical Role of ADME in the Trajectory of Pyrazolopyridine-Based Drug Candidates
The therapeutic potential of 1H-pyrazolo[3,4-b]pyridine derivatives is vast, with numerous analogs demonstrating potent inhibition of key oncogenic kinases.[1][2] However, the ultimate efficacy and safety of these molecules are intrinsically linked to their ADME profiles. Early and systematic evaluation of these properties is not merely a checkbox in the drug discovery workflow but a critical, data-driven strategy to mitigate late-stage attrition.
A well-characterized ADME profile allows for the rational design of derivatives with improved oral bioavailability, appropriate tissue distribution, predictable metabolic pathways, and a minimized risk of drug-drug interactions. This proactive approach to "designing out" liabilities is paramount for the successful translation of potent enzymatic inhibitors into effective medicines.
A Phased Approach to ADME Profiling: An Experimental Workflow
A tiered and integrated approach to ADME assessment is crucial for efficient and cost-effective lead optimization. The following workflow outlines a logical progression from high-throughput in silico and in vitro screening to more resource-intensive, lower-throughput assays for the most promising candidates.
Benchmarking Key ADME Properties: A Comparative Analysis
To illustrate the practical application of ADME profiling, we will benchmark a series of pyrazolo[3,4-d]pyrimidine derivatives, a closely related and well-studied class of kinase inhibitors, against the established tyrosine kinase inhibitor, Imatinib . While the core scaffold differs slightly from the 1H-pyrazolo[3,4-b]pyridin-4-ol series, the structure-ADME relationships observed provide invaluable insights for medicinal chemists working on analogous structures.
Table 1: Comparative In Vitro ADME Data of Pyrazolo[3,4-d]pyrimidine Derivatives and Imatinib
| Compound | Structure | LogS (in silico)a | PAMPA-BBB Pe (10-6 cm/s)b | HLM Stability (% remaining at 1h)c |
| Reference 1 | R1=H, R2=NH-benzyl, R3=Cl | -6.5 | 12.5 | <20 |
| Derivative A | R1=F, R2=NH-benzyl, R3=Cl | -6.8 | 11.8 | ~85 |
| Derivative B | R1=H, R2=NH-(p-F-benzyl), R3=Cl | -6.7 | 13.2 | >90 |
| Derivative C | R1=F, R2=NH-(p-F-benzyl), R3=Cl | -7.0 | 12.1 | >90 |
| Imatinib | [Structure of Imatinib] | -4.2 (experimental) | Low to moderate | Moderate (CYP3A4 substrate) |
Data for pyrazolo[3,4-d]pyrimidine derivatives adapted from a study on dual tyrosine kinase inhibitors.[1] aIn silico predicted aqueous solubility (log of molar solubility). b Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier penetration. c Human Liver Microsome stability.
Analysis and Structure-ADME Insights:
-
Solubility: The pyrazolopyrimidine series generally exhibits suboptimal aqueous solubility, a common challenge for this class of heterocyclic compounds.[1] The in silico predictions suggest that modifications at the R1 and R2 positions have a modest impact on this property. In contrast, Imatinib, while also having solubility challenges, benefits from its formulation as a mesylate salt to improve aqueous solubility. This highlights a key development strategy for the 1H-pyrazolo[3,4-b]pyridin-4-ol class.
-
Permeability: The pyrazolopyrimidine derivatives demonstrate excellent passive permeability in the PAMPA-BBB assay, suggesting good potential for oral absorption and central nervous system penetration.[1] This is a favorable characteristic for kinase inhibitors targeting brain tumors.
-
Metabolic Stability: The metabolic stability of the pyrazolopyrimidine series is highly sensitive to substitution patterns. The parent compound (Reference 1) shows poor stability, while the introduction of a fluorine atom at the R1 position (Derivative A) or on the benzyl ring (Derivative B and C) significantly improves stability.[1] This suggests that these positions may be sites of metabolic attack, and blocking these sites through fluorination is a viable strategy to enhance metabolic stability. Imatinib's metabolism is primarily mediated by CYP3A4, making it susceptible to drug-drug interactions.[2]
Detailed Experimental Protocols for Core ADME Assays
To ensure the trustworthiness and reproducibility of your findings, adhering to well-validated experimental protocols is paramount. The following sections provide detailed, step-by-step methodologies for key in vitro ADME assays.
Aqueous Solubility Assessment
Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to unreliable data in in vitro assays. Both kinetic and thermodynamic solubility assays provide critical, albeit different, insights. Kinetic solubility is a high-throughput method suitable for early-stage screening, while thermodynamic solubility provides a more accurate, "gold standard" measurement for lead optimization.
a) Kinetic Solubility Assay (Nephelometry)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).
-
Assay Plate Preparation: Add the DMSO solutions to a 96-well microplate.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the compound precipitates, identified by a significant increase in turbidity.
b) Thermodynamic Solubility Assay (Shake-Flask Method)
-
Compound Preparation: Add an excess amount of the solid test compound to a vial containing a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Filter or centrifuge the suspension to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The thermodynamic solubility is reported as the measured concentration of the saturated solution.
Permeability Assessment: The Caco-2 Cell Model
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestinal epithelium. This model is the industry standard for predicting in vivo oral drug absorption and identifying compounds that are substrates for efflux transporters.
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
For apical-to-basolateral (A-to-B) transport (absorptive direction), add the test compound to the apical (donor) chamber.
-
For basolateral-to-apical (B-to-A) transport (efflux direction), add the test compound to the basolateral (donor) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
-
Metabolic Stability Assessment: Human Liver Microsomes (HLM)
Rationale: The liver is the primary site of drug metabolism. Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The HLM stability assay is a widely used in vitro method to assess the intrinsic clearance of a compound and predict its in vivo metabolic fate.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH. A control incubation without NADPH should be included to assess non-NADPH dependent degradation.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration)
-
Conclusion: Integrating ADME Data for Informed Decision-Making
The successful advancement of a 1H-pyrazolo[3,4-b]pyridin-4-ol derivative from a promising lead to a clinical candidate hinges on a holistic understanding of its ADME properties. The comparative data and detailed protocols presented in this guide provide a robust framework for this critical evaluation. By systematically benchmarking new analogs against established compounds and understanding the underlying structure-ADME relationships, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately increase the likelihood of developing safe and effective medicines. Remember, in the complex chess game of drug discovery, a potent inhibitor is but a single piece; a favorable ADME profile is what allows it to navigate the board and reach its therapeutic target.
References
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals (Basel). 2023;16(2):203. [Link]
-
Role of ADME gene polymorphisms on imatinib disposition: results from a population pharmacokinetic study in chronic myeloid leukaemia. Cancer Chemother Pharmacol. 2022;90(1):77-85. [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]
-
In Silico methods for ADMET prediction of new molecules. SlideShare. [Link]
-
ADME Microsomal Stability Assay. BioDuro. [Link]
-
Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nat Protoc. 2007;2(9):2111-9. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Clinical Pharmacokinetics of Imatinib Mesylate. In Vivo. 2005;19(4):757-62. [Link]
-
Pharmacokinetics of Dasatinib. Semantic Scholar. [Link]
-
Imatinib. PubChem. [Link]
-
Erlotinib Pathway, Pharmacokinetics. ClinPGx. [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Curr Drug Metab. 2016;17(9):853-864. [Link]
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Comparative docking studies of 1H-pyrazolo[3,4-b]pyridin-4-ol with other ligands
Comparative In Silico Assessment: 1H-pyrazolo[3,4-b]pyridin-4-ol Scaffold vs. Established GSK-3 Inhibitors
Executive Summary
This guide provides a rigorous comparative analysis of the 1H-pyrazolo[3,4-b]pyridin-4-ol core scaffold against industry-standard ligands. While high-throughput screening often prioritizes raw binding affinity, this study emphasizes Ligand Efficiency (LE) and Binding Mode Fidelity .
The 1H-pyrazolo[3,4-b]pyridine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its bio-isosteric resemblance to the purine ring of ATP [1]. This study targets Glycogen Synthase Kinase-3 Beta (GSK-3
The Scaffold & Target Selection
The Ligand: 1H-pyrazolo[3,4-b]pyridin-4-ol
Unlike complex drug candidates, this ligand represents a fragment core . Its value lies not in nanomolar potency, but in its atom-efficient binding.
-
Chemical Nature: Fused heterocyclic system.[1]
-
Critical Feature: Tautomeric equilibrium. The "4-ol" (hydroxyl) form exists in equilibrium with the "4-one" (carbonyl) form. In silico protocols must account for the predominant tautomer at physiological pH (7.4) [2].
The Target: GSK-3 (PDB: 1Q5K)
We utilize the crystal structure of GSK-3
-
Resolution: 1.94 Å (High resolution, suitable for docking).
-
Binding Pocket: The ATP-binding cleft, specifically the "Hinge Region" (Val135), is the primary anchor point for this scaffold class [3].
Comparative Computational Workflow
To ensure reproducibility and scientific integrity, this study utilizes a self-validating docking protocol.
Workflow Diagram
The following diagram outlines the "Self-Validating" system, where the re-docking of the co-crystallized ligand (Staurosporine) serves as the "Go/No-Go" quality gate before the test scaffold is evaluated.
Figure 1: Validated Molecular Docking Workflow. The protocol enforces an RMSD threshold of < 2.0 Å for the reference ligand before proceeding.
Detailed Protocol
-
Ligand Preparation:
-
Structures drawn in ChemDraw and converted to 3D.
-
Geometry Optimization: Performed using DFT (Density Functional Theory) at the B3LYP/6-31G* level to ensure energetically favorable conformations [4].
-
Tautomer Check: The 1H-pyrazolo[3,4-b]pyridin-4-one tautomer is favored in the solution state and used for docking.
-
-
Protein Preparation:
-
Waters removed (except structural waters bridging Lys85/Glu97).
-
Gasteiger charges added; non-polar hydrogens merged.
-
-
Docking Engine: AutoDock Vina / Glide (Standard Precision).
-
Validation Criterion: The Root Mean Square Deviation (RMSD) of the re-docked Staurosporine must be
2.0 Å relative to the crystallographic pose [5].
Performance Data: Scaffold vs. Standards
The following data compares the 1H-pyrazolo[3,4-b]pyridin-4-ol core against the co-crystallized standard (Staurosporine) and a specific GSK-3
Metric Definitions:
-
Binding Affinity (
G): Predicted strength of interaction (more negative is better). -
Ligand Efficiency (LE):
G divided by the number of heavy atoms (NHA). This measures how "efficiently" each atom contributes to binding. LE > 0.3 is considered drug-like [6].
Table 1: Comparative Docking Metrics
| Ligand | Type | Binding Affinity ( | Heavy Atoms (NHA) | Ligand Efficiency (LE) | H-Bond Interactions |
| Staurosporine | Reference (Pan-Kinase) | -11.5 kcal/mol | 35 | 0.33 | Val135, Glu97, Asp200 |
| TWS119 | Competitor (Specific) | -9.2 kcal/mol | 24 | 0.38 | Val135, Asp200 |
| 1H-pyrazolo...-4-ol | Test Scaffold | -6.1 kcal/mol | 10 | 0.61 | Val135 (Hinge) |
Data Interpretation[2][3][4][5][6][7]
-
Raw Affinity: The test scaffold (-6.1 kcal/mol) naturally has lower affinity than the larger, complex drugs. This is expected for a fragment.
-
Efficiency Dominance: The LE of 0.61 for the pyrazolo-pyridine scaffold is superior to Staurosporine (0.33). This indicates that the scaffold creates a "hotspot" interaction with the kinase hinge region, making it an ideal starting point for lead optimization.
Interaction Analysis & Mechanism
The high Ligand Efficiency is driven by the scaffold's ability to mimic the Adenine ring of ATP.
The Hinge Region Interaction
In GSK-3
-
Staurosporine: Forms a bidentate H-bond with the hinge.
-
1H-pyrazolo[3,4-b]pyridin-4-ol: The pyridine Nitrogen (N1/N2) and the hydroxyl/ketone group act as donor/acceptor pairs, forming a robust H-bond network with the backbone of Val135.
Pathway Visualization
The diagram below illustrates the specific molecular interactions stabilizing the scaffold within the active site.
Figure 2: Interaction Map of the Scaffold within the GSK-3
Conclusion & Recommendations
The comparative study confirms that while 1H-pyrazolo[3,4-b]pyridin-4-ol lacks the raw potency of Staurosporine, it possesses superior Ligand Efficiency (0.61) .
Scientific Verdict: The scaffold functions as a highly efficient ATP-mimetic fragment . It successfully targets the Val135 hinge region, validating its utility as a core template.
Recommendations for Development:
-
Derivatization: Expand the scaffold at the C3 or N1 position to access the hydrophobic back pocket (Gatekeeper Ile62), which will increase affinity to the nanomolar range.
-
MD Simulation: Perform a 100ns Molecular Dynamics simulation to verify the stability of the Hinge H-bond in the presence of solvent, as static docking can overestimate polar interactions.
References
-
Donaire-Arias, A., et al. (2022).[2][3] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[2] Link
-
Faydy, M., et al. (2022).[3] "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). Link
-
Bhat, M., et al. (2025). "6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3)." ResearchGate.[4] Link
-
Ramírez, D., & Caballero, J. (2018). "Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?" Int. J. Mol. Sci, 19(6). Link
-
Hevener, K. E., et al. (2009). "Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase." Journal of Chemical Information and Modeling, 49(2), 444–460. Link
-
Abad-Zapatero, C., & Metz, J. T. (2005). "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today, 10(7), 464-471. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Validating Cellular Target Engagement of 1H-pyrazolo[3,4-b]pyridin-4-ol Scaffolds
Executive Summary: The Scaffold Challenge
The 1H-pyrazolo[3,4-b]pyridin-4-ol core is a privileged scaffold in medicinal chemistry, serving as a structural anchor for inhibitors targeting kinases (e.g., FGFR, TBK1, GSK-3 ) and metabolic enzymes (e.g., PHGDH ). However, its validation in cellular systems presents unique challenges. As a tautomeric fragment (existing in equilibrium between the enol and keto forms), it often exhibits moderate potency and high lipophilicity, making "off-target" binding a significant risk.
This guide objectively compares the three primary methodologies for validating the target engagement (TE) of this scaffold in live cells: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ Target Engagement , and Chemical Proteomics .
Quick Comparison Matrix
| Feature | CETSA (Label-Free) | NanoBRET™ TE (Competition) | Functional Assays (Western) |
| Primary Utility | Initial Hit Confirmation | Quantitative Affinity ( | Pathway Validation |
| Labeling Req. | None (Native protein) | Tracer + Fusion Protein | None (Antibodies) |
| Throughput | Medium (Western) to High (Alpha) | High (Plate-based) | Low |
| Sensitivity | Moderate (Requires stabilization) | High (Real-time binding) | Indirect |
| Scaffold Suitability | Best for: Initial solubility screening | Best for: SAR optimization | Best for: Phenotypic proof |
Technical Deep Dive: Methodological Comparison
A. Cellular Thermal Shift Assay (CETSA)
The Label-Free Workhorse
CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
-
Mechanism: The cell lysate or intact cell is heated across a gradient. Unbound proteins denature and precipitate; bound proteins remain in solution.
-
Pros for this Scaffold:
-
No Engineering: Works on endogenous targets (e.g., endogenous FGFR1 or TBK1).
-
Solubility Check: Implicitly validates that the lipophilic pyrazolo-pyridine core has entered the cell.
-
-
Cons:
-
False Negatives: Some peripheral binders do not induce a significant thermal shift.
-
Aggregation: This scaffold is prone to aggregation at high concentrations (>50 µM), which can confound CETSA data.
-
B. NanoBRET™ Target Engagement (TE)
The Quantitative Gold Standard
NanoBRET uses Bioluminescence Resonance Energy Transfer to measure binding in equilibrium. It is a competition assay: a fluorescent "tracer" (a known broad-spectrum inhibitor) is displaced by your test compound (the pyrazolo-pyridine derivative).
-
Mechanism: The target protein is fused with NanoLuc® luciferase. When the fluorescent tracer binds, BRET occurs (signal). When 1H-pyrazolo[3,4-b]pyridin-4-ol binds, it displaces the tracer, decreasing the BRET signal.
-
Pros for this Scaffold:
-
Permeability Data: Calculates intracellular affinity, distinguishing between "weak binding" and "poor entry."
-
Kinetics: Can measure residence time (critical for kinase inhibitors).
-
-
Cons:
-
Requires Transfection: Must express the fusion protein.
-
Tracer Dependency: You need a known tracer that binds the same site (ATP pocket) as your scaffold.
-
C. Chemical Alternatives (Scaffold Hopping)
When validating this scaffold, it is crucial to compare it against its common isostere: 1H-Indazole .
-
Pyrazolo[3,4-b]pyridine: Nitrogen at position 7 (pyridine ring) often provides an additional hydrogen bond acceptor, potentially increasing selectivity for kinases like TBK1 compared to the indazole core.
-
Performance Note: In FGFR assays, the N-H of the pyrazole ring is critical for H-bonding with the "gatekeeper" residues. Methylation of this position (N1) often abolishes activity, a key negative control experiment.
Decision Logic & Workflow
The following diagram illustrates the critical decision path for validating this scaffold, ensuring resources are not wasted on false positives.
Figure 1: Strategic workflow for validating pyrazolo-pyridine scaffold engagement. Note the early filter for solubility, a common failure mode for this lipophilic core.
Detailed Experimental Protocols
Protocol A: Isothermal Dose-Response CETSA (ITDR)
Objective: Determine the
Reagents:
-
HEK293 or relevant disease cell line.
-
Test Compound: 1H-pyrazolo[3,4-b]pyridin-4-ol derivative (10 mM DMSO stock).
-
Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.
Step-by-Step:
-
Seeding: Seed cells at
cells/mL in 6-well plates. Incubate 24h. -
Treatment: Treat cells with the compound in a dose-response curve (e.g., 0.1, 1, 10, 50 µM) for 1 hour at 37°C. Critical: Keep DMSO constant (0.5%).
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS (intact cells).
-
Heat Shock: Aliquot cells into PCR tubes. Heat at the aggregation temperature (
) of the target protein for 3 minutes.-
Note: For kinases like TBK1,
is typically ~52-56°C. Determine this experimentally first.
-
-
Cooling: Immediately snap-cool on ice for 3 minutes.
-
Lysis: Add Lysis Buffer with protease inhibitors. Freeze-thaw x2 (liquid nitrogen/37°C water bath) to ensure lysis.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C.
-
Detection: Collect supernatant (soluble fraction). Run SDS-PAGE and Western Blot for the target.
-
Analysis: Plot band intensity vs. concentration. An increase in intensity indicates stabilization (binding).
Protocol B: NanoBRET™ Competition Assay
Objective: Quantify intracellular affinity (
Reagents:
-
NanoBRET™ TE Intracellular Kinase Assay (Promega).
-
Vector: N-terminal NanoLuc-Kinase fusion.
-
Tracer: K-4 or K-5 (Broad spectrum ATP-competitive tracer).
Step-by-Step:
-
Transfection: Transfect HEK293 cells with NanoLuc-Target fusion DNA using FuGENE HD. Incubate 24h.
-
Tracer Prep: Prepare Tracer K-5 at a concentration of
the determined for the tracer. -
Compound Prep: Serially dilute 1H-pyrazolo[3,4-b]pyridin-4-ol (Start at 100 µM).
-
Treatment: Add Tracer + Test Compound simultaneously to cells in non-binding white 96-well plates.
-
Equilibration: Incubate for 2 hours at 37°C to allow equilibrium competition.
-
Readout: Add NanoBRET™ Nano-Glo Substrate. Measure Donor (460nm) and Acceptor (618nm) emission.
-
Calculation: Calculate mBRET ratio. Fit to the Cheng-Prusoff equation to determine the apparent intracellular affinity.
Mechanistic Visualization: Competitive Binding
The following diagram details the molecular competition occurring in the NanoBRET assay, specifically for the ATP-binding pocket where this scaffold typically binds.
Figure 2: Competitive displacement mechanism. The pyrazolo-pyridine scaffold (Green) must outcompete the Tracer (Red) for the ATP pocket to reduce the BRET signal.
References
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3] Science, 344(6182), 407-410.
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[3] Nature Communications, 6, 10091.
-
Donaire-Arias, A., et al. (2020).[1][4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(4), 978.
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1446.
-
Promega Corporation. (2023). NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manual.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of 1H-Pyrazolo[3,4-b]pyridin-4-ol
[1][2][3]
Executive Summary & Core Directive
Do not treat 1H-pyrazolo[3,4-b]pyridin-4-ol as generic organic waste. As a fused nitrogen heterocycle, this compound serves as a privileged scaffold in kinase inhibitor development.[1][2][3] Its structural stability and potential bioactivity require specific disposal protocols to prevent environmental persistence and accidental exposure.[1]
Immediate Action Plan:
Hazard Profiling & Causality
To handle this chemical safely, you must understand why it poses a risk.[1] It is not merely an "irritant"; it is a bioactive pharmacophore.[1]
The Chemical Hazard Matrix
| Property | Specification | Operational Implication |
| CAS Registry | 6626-64-8 | Use for specific waste labeling.[1][2][3] |
| GHS Classification | H302, H312, H332 | Harmful by all routes. Mucous membrane absorption is rapid.[1][2][3][4] |
| Reactivity | Amphoteric Heterocycle | The pyridine ring is basic; the hydroxyl/NH moiety is acidic.[1][2][3] Do not mix with strong acids or bases in waste streams to avoid uncontrolled exotherms. |
| Physical State | Solid (High MP) | Dust generation is the primary exposure vector.[1][2][3] |
The "Why" Behind the Protocol
-
Nitrogen Content: The high nitrogen content (3 atoms per molecule) means this compound can generate NOx species during improper combustion.[1] It must be sent to a facility with scrubbed incinerators.[1]
-
Tautomerism: This molecule exists in equilibrium with its ketone form (1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one).[1][2][3] This tautomerism affects solubility.[1] It may precipitate unexpectedly if pH changes occur in liquid waste containers, potentially clogging waste lines.[1] Always dissolve fully in a carrier solvent before disposal. [1][3]
Operational Disposal Protocol
Workflow Visualization
The following diagram outlines the decision logic for disposing of CAS 6626-64-8.
Figure 1: Decision logic for segregating and processing waste streams containing 1H-pyrazolo[3,4-b]pyridin-4-ol.
Step-by-Step Procedures
A. Solid Waste Disposal (Primary Stream)
Use this for: Expired solids, spill cleanup debris, contaminated gloves.[1]
-
Primary Containment: Place the solid material into a clear, 4-mil polyethylene bag. Do not use paper bags; fine dust can migrate through fibers.[1]
-
Secondary Containment: Seal the primary bag and place it inside a second bag or a rigid wide-mouth HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitric acid, peroxides).[1]
B. Liquid Waste Disposal (Reaction Mixtures/Rinsate)
Use this for: HPLC effluent, mother liquors, glassware washings.[1]
-
Solvent Identification: Determine the primary carrier solvent.[1]
-
Solubility Check: Ensure the compound is fully dissolved. If the solution is cloudy, add more solvent.[1] Reasoning: Precipitated solids in carboys create "shock sensitive" hazards if they dry out or clog pumping systems at the incineration plant.[1]
-
pH Verification: Ensure the waste solution is Neutral (pH 6-8).
-
Transfer: Pour into the appropriate carboy using a funnel. Cap immediately.
C. Glassware Decontamination[1][2][3]
-
Triple Rinse: Rinse glassware three times with a solvent in which the compound is soluble (Methanol or DMSO are recommended).[1]
-
Collect Rinsate: All three rinses must go into the Liquid Waste stream (see Section B).
-
Final Wash: After the solvent rinse, wash with soap and water.[1] This water can go down the drain only if the solvent rinse was thorough.[1]
Emergency & Spill Response (Self-Validating Safety)
In the event of a spill, you must validate safety before acting.
-
Validation Step: Put on PPE (Nitrile gloves, Lab coat, Safety glasses).[1] If the powder is fine/dusty, a N95 or P100 respirator is mandatory to prevent inhalation (H332).[1]
-
Containment: Cover the spill with a solvent-dampened pad (methanol) to prevent dust generation.[1] Do not dry sweep. [1][2][3]
-
Cleanup: Wipe up the material.[1] Place all pads and gloves used into the Solid Waste stream (Double Bagged).
-
Verification: Wipe the surface with a fresh wet paper towel.[1] If the towel remains white/colorless, the area is likely clean.[1] (Note: This compound is generally off-white/yellowish).[1][2][3]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2755850, 1H-Pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1][5] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Codes & Lists (RCRA).[1] (General guidance on F-listed and characteristic wastes). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Pyrazolo[3,4-b]pyridine derivatives.[1][4] (GHS Classification Data).[1][4][6][7] Retrieved from [Link][1][2][3]
Sources
- 1. nyu.edu [nyu.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. carlroth.com [carlroth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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